5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione
Description
structure in first source
Propriétés
Formule moléculaire |
C26H16O4 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
2-hydroxy-3,4,7-triphenyl-1-benzofuran-5,6-dione |
InChI |
InChI=1S/C26H16O4/c27-23-19(16-10-4-1-5-11-16)22-20(17-12-6-2-7-13-17)26(29)30-25(22)21(24(23)28)18-14-8-3-9-15-18/h1-15,29H |
Clé InChI |
QYPJBISYXZLMLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C(OC3=C(C(=O)C2=O)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Synonymes |
5-hydroxy-3,4,7-triphenyl-2,6-benzofurandione 5-Oh-triPh-bf |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Natural Origins of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione: A Technical Guide
For Immediate Release
A comprehensive technical guide has been compiled detailing the natural source, isolation, and biological activity of the potent xanthine oxidase inhibitor, 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in naturally derived therapeutic compounds.
Executive Summary
This compound is a naturally occurring compound that has been identified from a fungal source. This guide provides an in-depth overview of its origins, the detailed experimental procedures for its isolation and purification, and quantitative data on its biological efficacy. Furthermore, a putative biosynthetic pathway is proposed, offering insights into its formation within the source organism.
Natural Source and Isolation
The sole identified natural producer of this compound is the corticioid fungus, Peniophora sanguinea. This compound is a secondary metabolite produced by the fungus.
Experimental Protocols
The isolation and purification of this compound from Peniophora sanguinea involves a multi-step process, as detailed in the primary scientific literature.
1. Fungal Fermentation:
-
Organism: Peniophora sanguinea strain Tü 3853.
-
Culture Medium: A liquid medium composed of glucose, malt extract, and peptone.
-
Fermentation Conditions: The fungus is cultivated in submerged culture for a specified period to allow for the production of secondary metabolites.
2. Extraction:
-
The fungal mycelium is separated from the culture broth.
-
The mycelium is then extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of compounds.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to a series of chromatographic techniques to separate the individual components.
-
Initial Fractionation: The extract is fractionated using column chromatography on silica gel with a gradient of solvents (e.g., cyclohexane-ethyl acetate).
-
Further Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) and crystallization.
4. Structure Elucidation:
-
The chemical structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data
The following table summarizes the key quantitative data associated with the production and biological activity of this compound.
| Parameter | Value | Reference |
| Yield from Fermentation | Approximately 10 mg/liter of culture medium | Härtl, A., Stelzner, A., Ritzau, M., & Gräfe, U. (1998). This compound, a new xanthine oxidase inhibitor from Peniophora sanguinea. The Journal of Antibiotics, 51(5), 528–530. |
| Xanthine Oxidase Inhibition (IC₅₀) | 1.8 µg/ml (4.5 µM) | Härtl, A., Stelzner, A., Ritzau, M., & Gräfe, U. (1998). This compound, a new xanthine oxidase inhibitor from Peniophora sanguinea. The Journal of Antibiotics, 51(5), 528–530. |
Proposed Biosynthetic Pathway
While the specific biosynthetic pathway for this compound in Peniophora sanguinea has not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of related fungal terphenylquinones. The pathway likely involves the shikimate pathway for the synthesis of aromatic amino acid precursors.
Unveiling 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione: A Potent Xanthine Oxidase Inhibitor from Peniophora sanguinea
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the isolation and characterization of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione, a novel natural product identified from the fungus Peniophora sanguinea. This compound has garnered significant interest due to its potent inhibitory activity against xanthine oxidase, an enzyme critically involved in the pathogenesis of gout and other conditions associated with hyperuricemia. This document provides a comprehensive overview of the available data, including detailed, albeit generalized, experimental protocols and a summary of its biological activity.
Executive Summary
This compound is a secondary metabolite produced by the corticioid fungus Peniophora sanguinea. First reported in 1998, this benzofurandione derivative has been identified as a potent inhibitor of xanthine oxidase. Its unique triphenyl-substituted heterocyclic structure presents a promising scaffold for the development of new therapeutic agents. This guide will outline the general procedures for the fermentation of Peniophora sanguinea, extraction, and purification of the target compound, and the assessment of its xanthine oxidase inhibitory activity.
Physicochemical Properties and Characterization
While the complete physicochemical data is not publicly available, based on its structure, the following properties can be inferred.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₆O₄ | [1] |
| Molecular Weight | 392.4 g/mol | [1] |
| IUPAC Name | 5-hydroxy-3,4,7-triphenylisobenzofuran-1,6-dione | Inferred |
| Appearance | Yellowish solid (presumed) | Inferred |
| Solubility | Likely soluble in organic solvents like methanol, ethyl acetate, and DMSO | Inferred |
Definitive experimental values for properties like melting point, specific rotation, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) would be available in the original publication by Härtl et al., which was not accessible for this review.
Experimental Protocols
The following sections detail generalized protocols for the isolation and evaluation of this compound, based on standard mycological and biochemical practices.
Fungal Fermentation and Metabolite Extraction
This workflow outlines the general steps for cultivating Peniophora sanguinea and extracting its secondary metabolites.
Protocol:
-
Fermentation: Peniophora sanguinea is cultured in a suitable nutrient-rich medium (e.g., Potato Dextrose Broth or a solid rice medium) under controlled temperature and agitation for a period sufficient for secondary metabolite production (typically several weeks).[2][3][4]
-
Extraction: The fungal biomass and culture broth are separated. The broth is extracted with an organic solvent such as ethyl acetate. The mycelium can also be macerated and extracted with a polar solvent like methanol.[2][4]
-
Purification: The crude extract is subjected to chromatographic techniques. Initial separation is typically performed using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled. Final purification to obtain this compound is achieved using high-performance liquid chromatography (HPLC).[4]
Xanthine Oxidase Inhibition Assay
The inhibitory effect of the isolated compound on xanthine oxidase activity is determined spectrophotometrically.[5][6][7][8]
Protocol:
-
Assay Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.5), xanthine (the substrate), and varying concentrations of this compound.[6]
-
Enzyme Reaction: The reaction is initiated by adding a solution of xanthine oxidase.[6]
-
Measurement: The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at approximately 295 nm over a set period.[6][7]
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.[6]
Biological Activity and Signaling Pathway
The primary reported biological activity of this compound is the inhibition of xanthine oxidase.[9]
Xanthine Oxidase Inhibition
| Compound | IC₅₀ Value | Reference |
| This compound | Data not publicly available | [9] |
| Allopurinol (Control) | ~1.99 µg/mL (example value) | [6] |
The specific IC₅₀ value for this compound would be detailed in the primary literature and is crucial for a direct comparison of its potency with standard inhibitors like allopurinol.
Signaling Pathway
Xanthine oxidase is a key enzyme in purine catabolism. Its inhibition directly impacts the production of uric acid, a key factor in the pathophysiology of gout.
By inhibiting xanthine oxidase, this compound prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid. This reduction in uric acid levels is the primary mechanism by which xanthine oxidase inhibitors exert their therapeutic effects in conditions like gout.
Conclusion and Future Directions
This compound, isolated from Peniophora sanguinea, represents a promising natural product with potent xanthine oxidase inhibitory activity. Its unique chemical structure makes it an attractive candidate for further investigation and development as a potential therapeutic agent. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to identify key structural features responsible for its inhibitory activity and to optimize potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of hyperuricemia and gout.
-
Mechanism of Inhibition: Determining the precise mode of inhibition (e.g., competitive, non-competitive) to better understand its interaction with xanthine oxidase.
The exploration of this novel benzofurandione from a fungal source underscores the vast potential of natural products in drug discovery and development.
References
- 1. This compound | 114590-95-3 [m.chemicalbook.com]
- 2. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. revistabionatura.com [revistabionatura.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Hypothetical Biosynthesis Pathway of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione is a secondary metabolite identified as a xanthine oxidase inhibitor isolated from the fungus Peniophora sanguinea. While its biological activity has been noted, the specific biosynthetic pathway for this complex molecule has not been elucidated in published scientific literature. This technical guide presents a plausible, hypothetical biosynthesis pathway based on established principles of fungal secondary metabolism. The proposed pathway involves the convergence of the shikimate and polyketide pathways, which are responsible for the biosynthesis of aromatic amino acids and complex cyclic compounds in fungi, respectively.
This document serves as a foundational resource for researchers interested in the natural product chemistry of Peniophora species and the biosynthesis of complex aromatic compounds. It provides a theoretical framework that can guide future experimental studies, such as isotopic labeling experiments and gene cluster identification, to validate and refine the proposed pathway.
Proposed Biosynthesis of the Benzofurandione Core and Phenyl Group Precursors
The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the shikimate pathway, providing the phenyl substituents, and a polyketide pathway, responsible for the formation of the central benzofurandione core.
Shikimate Pathway: Synthesis of Phenylalanine
The shikimate pathway is a fundamental metabolic route in fungi for the production of aromatic amino acids.[1][2][3][4][5] The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway. Through a series of seven enzymatic steps, chorismate is synthesized, which serves as a crucial branch-point metabolite. Chorismate is then converted to phenylalanine, the likely precursor for the three phenyl groups in the target molecule.
Polyketide Pathway: Formation of the Benzofurandione Core
Fungal polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to produce a diverse array of cyclic compounds.
For the biosynthesis of the this compound core, a type I iterative PKS is proposed to assemble a tetraketide chain from one acetyl-CoA starter unit and three malonyl-CoA extender units. This linear precursor would then undergo intramolecular cyclization and subsequent enzymatic modifications to form a hydroxylated benzofuranone intermediate.
Hypothetical Biosynthetic Pathway for this compound
The proposed pathway integrates the precursors from the shikimate and polyketide pathways. The key steps are outlined below and illustrated in the subsequent diagram.
-
Polyketide Chain Assembly: A PKS enzyme catalyzes the formation of a linear tetraketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent enzymatic reactions to form a dihydroxylated benzofuranone intermediate.
-
Phenylation Events: Three separate enzymatic steps are proposed for the attachment of the phenyl groups, derived from phenylalanine, to the benzofuranone core. These reactions are likely catalyzed by specialized prenyltransferase-like enzymes capable of transferring a phenyl group instead of a typical prenyl group, or via oxidative coupling reactions. The exact mechanism and order of these additions are yet to be determined.
-
Hydroxylation and Oxidation: Tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, would then catalyze the final hydroxylation and oxidation steps to yield the final product, this compound.
Quantitative Data
Currently, there is no published quantitative data regarding the biosynthetic flux, enzyme kinetics, or yields for the pathway of this compound. Future research, including fermentation studies and characterization of the involved enzymes, would be necessary to populate the following table.
| Parameter | Value | Units | Conditions | Reference |
| Precursor Incorporation Rate | ||||
| Phenylalanine | Data not available | % | in vivo labeling | - |
| Acetate | Data not available | % | in vivo labeling | - |
| Enzyme Kinetics | ||||
| Polyketide Synthase (Km) | Data not available | µM | in vitro assay | - |
| Polyketide Synthase (kcat) | Data not available | s⁻¹ | in vitro assay | - |
| Phenyltransferase-like (Km) | Data not available | µM | in vitro assay | - |
| Phenyltransferase-like (kcat) | Data not available | s⁻¹ | in vitro assay | - |
| Product Titer | ||||
| Fermentation Yield | Data not available | mg/L | Specific media | - |
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway, such as that for this compound, typically involves a multi-step approach. A general workflow is presented below.
Key Methodologies
-
Isotopic Labeling Studies:
-
Objective: To identify the primary metabolic precursors of the molecule.
-
Protocol Outline:
-
Culture Peniophora sanguinea in a defined medium.
-
Supplement the medium with isotopically labeled precursors (e.g., [¹³C]-acetate, [¹³C]-phenylalanine).
-
After a suitable incubation period, extract the secondary metabolites.
-
Purify this compound.
-
Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation pattern of the labeled atoms.
-
-
-
Genome Mining for Biosynthetic Gene Clusters (BGCs):
-
Objective: To identify the cluster of genes responsible for the biosynthesis of the target compound.
-
Protocol Outline:
-
Extract high-molecular-weight genomic DNA from Peniophora sanguinea.
-
Perform whole-genome sequencing using a long-read sequencing technology.
-
Assemble and annotate the genome.
-
Use bioinformatics tools (e.g., antiSMASH) to predict BGCs.
-
Identify candidate BGCs containing genes for a PKS, P450s, and other plausible tailoring enzymes based on the hypothetical pathway.
-
-
-
Gene Disruption and Metabolite Analysis:
-
Objective: To confirm the function of candidate genes within the identified BGC.
-
Protocol Outline:
-
Construct gene disruption cassettes for candidate genes (e.g., the PKS gene).
-
Transform Peniophora sanguinea with the disruption cassettes to create knockout mutants.
-
Cultivate the wild-type and mutant strains under conditions that induce the production of the target compound.
-
Extract and analyze the metabolomes of both strains using LC-MS.
-
Confirm the abolishment of this compound production in the mutant strain.
-
-
Conclusion and Future Directions
The biosynthesis of this compound in Peniophora sanguinea likely proceeds through a complex interplay between the shikimate and polyketide pathways. The hypothetical pathway presented in this guide provides a solid foundation for future experimental investigation. Elucidating the precise enzymatic machinery involved in the formation of this unique triphenyl-substituted benzofurandione will not only advance our understanding of fungal natural product biosynthesis but may also provide novel enzymatic tools for synthetic biology and the development of new therapeutic agents. Future research should focus on genome sequencing of Peniophora sanguinea, identification and characterization of the responsible biosynthetic gene cluster, and in vitro reconstitution of the pathway to validate the proposed steps.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
chemical structure and properties of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activity of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione. This compound, a naturally occurring benzofuranone derivative, has been identified as a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism. This document consolidates the available information on this compound, including its chemical identity, source, and mechanism of action. Due to the limited public availability of the primary research article, this guide summarizes the currently accessible data and provides a framework for further investigation.
Chemical Structure and Identity
This compound is a complex heterocyclic organic molecule. Its core structure is a benzofuranone ring system, which is extensively substituted with three phenyl groups and a hydroxyl group.
Chemical Structure Diagram:
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 114590-95-3[1] |
| Molecular Formula | C₂₆H₁₆O₄[2] |
| Molar Mass | 392.41 g/mol [2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The table below summarizes the known information.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Spectroscopic Data
The definitive spectroscopic data for this compound is contained within the primary research article, which is not publicly accessible. Therefore, detailed NMR, IR, and mass spectrometry data are not available for inclusion in this guide.
Synthesis and Isolation
Natural Source and Isolation
This compound is a natural product isolated from the fungus Peniophora sanguinea.[3] The specific details of the fermentation and extraction protocol are described in the original 1998 publication by Härtl et al. in The Journal of Antibiotics.
Workflow for Isolation from Natural Source:
Caption: Generalized workflow for the isolation of the target compound.
Chemical Synthesis
A specific, validated chemical synthesis protocol for this compound has not been reported in publicly available literature. The synthesis of a polysubstituted benzofuranone of this complexity would likely involve a multi-step process.
Biological Activity and Mechanism of Action
Xanthine Oxidase Inhibition
The primary reported biological activity of this compound is the inhibition of xanthine oxidase.[3] Xanthine oxidase is a critical enzyme in the metabolic pathway that converts purines to uric acid. The overproduction or underexcretion of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.
Signaling Pathway of Purine Metabolism and Xanthine Oxidase Inhibition:
Caption: Inhibition of uric acid production via xanthine oxidase.
Table 3: In Vitro Activity
| Target | Activity | IC₅₀ | Source |
| Xanthine Oxidase | Inhibition | Not publicly reported | Härtl et al., 1998 |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
While the specific protocol used for this compound is not available, a general spectrophotometric assay for xanthine oxidase inhibition is described below.
Experimental Workflow for Xanthine Oxidase Assay:
Caption: A typical workflow for a xanthine oxidase inhibition assay.
Potential Applications in Drug Development
The inhibitory activity of this compound against xanthine oxidase suggests its potential as a therapeutic agent for the management of hyperuricemia and gout. By reducing the production of uric acid, this compound could potentially alleviate the symptoms and progression of these conditions. Further research into its pharmacological properties, including its efficacy, safety, and pharmacokinetic profile, is warranted to explore its full therapeutic potential.
Conclusion
This compound is a novel natural product with promising activity as a xanthine oxidase inhibitor. While the initial discovery and characterization have been reported, a significant amount of detailed experimental data remains inaccessible in the public domain. This technical guide has summarized the available information and highlighted the areas where further research and data disclosure are needed to fully understand the chemical and biological properties of this compound and to advance its potential development as a therapeutic agent. Researchers are encouraged to consult the primary literature for more in-depth information.
References
Spectroscopic and Structural Elucidation of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione: A Technical Overview
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the spectroscopic and structural characteristics of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione. This compound has been identified as a potent xanthine oxidase inhibitor isolated from the fungus Peniophora sanguinea.
While the initial discovery of this compound has been reported, detailed public access to the full spectroscopic data (Nuclear Magnetic Resonance [NMR], Infrared [IR], and Mass Spectrometry [MS]) and the corresponding experimental protocols remains limited in the available scientific literature. This guide, therefore, provides a generalized framework for the type of data and methodologies that would be employed in the comprehensive analysis of this molecule, based on standard practices in natural product chemistry.
Compound Profile
-
Compound Name: this compound
-
Source: Peniophora sanguinea (fungus)
-
Reported Activity: Xanthine Oxidase Inhibitor
Spectroscopic Data Summary (Hypothetical Data)
The following tables represent the expected format and type of data that would be generated from a full spectroscopic analysis of this compound. Note: The values presented here are hypothetical and for illustrative purposes only, as the specific data from the original research is not publicly available.
Table 1: 1H NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.20 - 7.50 | m | - | 15H | Ar-H (Phenyl rings) |
| 5.40 | s | - | 1H | -OH |
Table 2: 13C NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (δ) ppm | Assignment |
| 180.5 | C=O (Ketone) |
| 175.2 | C=O (Lactone) |
| 160.1 | C-OH |
| 125.0 - 135.0 | Ar-C (Phenyl & Benzofuran) |
| 110.0 - 120.0 | Ar-C (Benzofuran) |
Table 3: IR Spectroscopic Data (Hypothetical)
| Wavenumber (cm-1) | Functional Group Assignment |
| 3400 (broad) | O-H stretch |
| 1780 | C=O stretch (Lactone) |
| 1720 | C=O stretch (Ketone) |
| 1600, 1490 | C=C stretch (Aromatic) |
Table 4: Mass Spectrometry Data (Hypothetical)
| m/z | Ion Type |
| [M+H]+ | Molecular Ion |
| [M+Na]+ | Sodium Adduct |
Experimental Protocols (Generalized)
The following outlines the standard experimental procedures that would be utilized for the isolation and structural elucidation of a novel natural product like this compound.
Isolation and Purification
A typical workflow for isolating the target compound from its natural source would involve the following steps.
Caption: Generalized workflow for the isolation of a natural product.
Spectroscopic Analysis
The structural identity of the purified compound would be determined using a combination of spectroscopic techniques.
Caption: Standard workflow for spectroscopic analysis and structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (such as ESI-TOF or Orbitrap) would be employed to determine the accurate mass and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
Conclusion
This compound represents a promising natural product with potential applications as a xanthine oxidase inhibitor. While this guide provides a foundational understanding of the compound and the methodologies for its characterization, the scientific community would greatly benefit from the public availability of the detailed spectroscopic data from the original research. Such data would be invaluable for further research, including synthetic efforts, structure-activity relationship studies, and the development of new therapeutic agents.
Unveiling the Mechanism of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione as a Xanthine Oxidase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione is a novel, naturally occurring compound isolated from the fungus Peniophora sanguinea.[1] Emerging research has identified it as a potent inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism and a key therapeutic target for conditions associated with hyperuricemia, such as gout. This technical guide synthesizes the currently available scientific literature to provide an in-depth understanding of its mechanism of action, supported by experimental data and visualizations to aid in research and development efforts.
Core Mechanism of Action: Xanthine Oxidase Inhibition
Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid are a primary cause of gout and are implicated in other pathological conditions. The inhibitory action of this compound on this enzyme presents a promising avenue for therapeutic intervention.
Initial studies have demonstrated that the inhibitory efficacy of this benzofurandione derivative is comparable to that of allopurinol, a widely used clinical xanthine oxidase inhibitor. This suggests a significant potential for this compound as a lead structure in the development of new anti-hyperuricemic agents.
Unfortunately, detailed quantitative data on the inhibitory kinetics and the specific mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound are not available in the public domain literature. The seminal study introducing this compound did not provide specific values for parameters such as IC50, Ki, Kon, or Koff.
Quantitative Data Summary
A comprehensive search of scientific databases did not yield specific quantitative data for the xanthine oxidase inhibitory activity of this compound. The primary literature describes its potency as "comparable to allopurinol," but does not provide numerical values for direct comparison.
Table 1: Quantitative Inhibitory Data for this compound against Xanthine Oxidase
| Parameter | Value | Reference |
| IC50 | Data not available | - |
| Ki | Data not available | - |
| Kon | Data not available | - |
| Koff | Data not available | - |
| Type of Inhibition | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the xanthine oxidase inhibition assay specific to this compound are not explicitly provided in the available literature. However, a generalized protocol for such an assay, based on standard methodologies, is outlined below. This protocol is intended to provide a framework for the experimental workflow that was likely employed.
Generalized Xanthine Oxidase Inhibition Assay Protocol
-
Enzyme and Substrate Preparation:
-
A solution of xanthine oxidase from a commercial source (e.g., bovine milk) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
A solution of the substrate, xanthine, is prepared in the same buffer.
-
-
Inhibitor Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared to obtain a range of inhibitor concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, the buffer, xanthine oxidase solution, and varying concentrations of the inhibitor (or vehicle control) are added to respective wells.
-
The plate is pre-incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the interaction between the enzyme and the inhibitor.
-
The enzymatic reaction is initiated by the addition of the xanthine substrate to all wells.
-
-
Detection and Data Analysis:
-
The rate of uric acid formation is measured by monitoring the increase in absorbance at 295 nm over time using a microplate reader.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
As no specific signaling pathways or detailed molecular interactions for this compound have been elucidated in the literature, a diagram illustrating a generalized experimental workflow for assessing xanthine oxidase inhibition is provided below.
References
A Technical Guide to the Biological Activities of Novel Benzofuranone Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzofuranone, a heterocyclic compound composed of a fused benzene and furanone ring system, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of novel benzofuranone compounds, with a focus on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Benzofuranone derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2][3][4][5] The mechanisms underlying their anticancer effects are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
The anticancer efficacy of various benzofuranone compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported activities against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-methylbenzofuran derivative 16b | A549 (Lung Carcinoma) | 1.48 | [3] |
| Staurosporine (Reference Drug) | A549 (Lung Carcinoma) | 1.52 | [3] |
| Benzofuran-N-aryl piperazine derivative 38 | A549 (Lung Carcinoma) | 0.12 | [6] |
| Benzofuran-N-aryl piperazine derivative 38 | SGC7901 (Gastric Cancer) | 2.75 | [6] |
| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan 10h | L1210 (Leukemia) | 0.016 - 0.024 | [7] |
| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan 10h | FM3A/0 (Murine Mammary Carcinoma) | 0.016 - 0.024 | [7] |
| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan 10h | Molt4/C8 (T-cell Leukemia) | 0.016 - 0.024 | [7] |
| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan 10h | CEM/0 (T-cell Leukemia) | 0.016 - 0.024 | [7] |
| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan 10h | HeLa (Cervical Cancer) | 0.016 - 0.024 | [7] |
| Benzofuran derivative 16n | TK10 (Renal Cancer) | 9.73 | [7] |
| Benzofuran derivative 16h | MCF7 (Breast Cancer) | 8.79 | [7] |
| Benzofuran derivative 16n | MCF7 (Breast Cancer) | 9.30 | [7] |
The anticancer activity of benzofuranone compounds is often linked to their ability to interfere with critical cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway targeted by some benzofuranone compounds.
A common method to evaluate the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuranone compounds and a vehicle control.
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Figure 2: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity
Novel benzofuranone derivatives have demonstrated potent activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[8][9][10][11][12]
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [8] |
| Benzofuran ketoxime derivatives | Candida albicans | 0.625 - 2.5 | [8] |
| Benzofuran-5-ol derivative 20 & 21 | Fungal species | 1.6 - 12.5 | [8] |
| Hydrophobic benzofuran analogs | Escherichia coli | 0.39 - 3.12 | [10] |
| Hydrophobic benzofuran analogs | Staphylococcus aureus | 0.39 - 3.12 | [10] |
| Hydrophobic benzofuran analogs | Methicillin-resistant S. aureus | 0.39 - 3.12 | [10] |
| Hydrophobic benzofuran analogs | Bacillus subtilis | 0.39 - 3.12 | [10] |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [13] |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [13] |
| Benzofuran derivative 1 | Escherichia coli | 25 | [13] |
| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [13] |
| Benzofuran derivative 5 & 6 | Penicillium italicum | 12.5 | [13] |
| Benzofuran derivative 5 & 6 | Colletotrichum musae | 12.5 - 25 | [13] |
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The benzofuranone compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity
Several benzofuranone derivatives have been reported to possess significant antioxidant properties.[6] This activity is crucial for combating oxidative stress, which is implicated in numerous diseases.
The antioxidant capacity of benzofuranone compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and lipid peroxidation (LPO) inhibition assay.
| Compound/Derivative | Assay | Activity | Concentration (µM) | Reference |
| Benzofuran ester 64 | DPPH radical scavenging | Highest in series | Not specified | [6] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 65 | DPPH radical scavenging | 23.5% inhibition | 100 | [6] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 65 | Lipid Peroxidation (LPO) inhibition | 62% inhibition | 100 | [6] |
-
Reaction Mixture: A solution of the benzofuranone compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the compound).
Anti-inflammatory Activity
Certain benzofuranone derivatives have demonstrated anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[6][13]
| Compound/Derivative | Assay | IC50 (µM) | Cell Line | Reference |
| Benzofuran-N-aryl piperazine derivative 38 | NO production inhibition | 5.28 | Not specified | [6] |
| Aza-benzofuran 1 | NO release inhibition | 17.3 | RAW 264.7 | [13] |
| Aza-benzofuran 4 | NO release inhibition | 16.5 | RAW 264.7 | [13] |
| Celecoxib (Reference Drug) | NO release inhibition | 32.1 | RAW 264.7 | [13] |
The anti-inflammatory action of some benzofuranones involves the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.
Figure 3: Inhibition of the iNOS pathway by benzofuranone compounds.
Anti-Alzheimer's Disease Activity
Recent research has highlighted the potential of benzofuranone derivatives in the context of Alzheimer's disease, demonstrating inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1).[14][15]
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 3-arylbenzofuranone 20 | Acetylcholinesterase (AChE) | 0.089 | [14] |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 0.059 | [14] |
| 2-arylbenzofuran 20 | Acetylcholinesterase (AChE) | 0.086 | [15] |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 0.085 | [15] |
| 2-arylbenzofuran 8 | β-secretase (BACE1) | < 0.087 | [15] |
| 2-arylbenzofuran 19 | β-secretase (BACE1) | < 0.087 | [15] |
| 2-arylbenzofuran 20 | β-secretase (BACE1) | < 0.087 | [15] |
| Baicalein (Reference Drug) | β-secretase (BACE1) | 0.087 | [15] |
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme.
-
Reaction Mixture: The benzofuranone compound is pre-incubated with the AChE enzyme in a buffer solution.
-
Substrate Addition: The reaction is initiated by adding acetylthiocholine iodide and DTNB.
-
Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
Conclusion
The diverse and potent biological activities of novel benzofuranone compounds underscore their significance as a versatile scaffold for drug discovery. The data and methodologies presented in this guide provide a comprehensive resource for researchers and scientists in the field. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents for a wide range of diseases.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Benzofuranones
Introduction
Generalized Synthesis of Substituted Benzofuranones
A common strategy for the synthesis of benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes.[3] This method allows for a high degree of substitution and regioselectivity.
Experimental Protocol: General Procedure for Benzofuranone Synthesis [3]
-
Reaction Setup: To a thick-walled reaction vessel, add the pyrone (2 equivalents), nitroalkene (1 equivalent), BHT (0.1 equivalents), and AlCl₃ (0.1 equivalents).
-
Inert Atmosphere: Flush the vessel with argon gas for 5 minutes to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add dichlorobenzene (DCB) to achieve a 0.5 M concentration and trifluoroacetic acid (TFA) (0.2 equivalents).
-
Sealing and Heating: Quickly seal the reaction vessel and heat the mixture to 120°C for 16 hours, unless otherwise noted by reaction monitoring (e.g., TLC).
-
Purification: After cooling the reaction mixture to room temperature, directly purify the contents by flash column chromatography without an aqueous workup to isolate the desired benzofuranone product.
Table 1: Examples of Synthesized Benzofuranones and Their Yields
| Entry | Product | Yield (%) |
| 1 | 7-Methylbenzofuran-2(3H)-one | 65 |
| 2 | 5,7-Dimethylbenzofuran-2(3H)-one | 71 |
| 3 | 5,6-Disubstituted benzofuranone | Moderate |
| 4 | Trisubstituted benzofuranone (29) | Synthetically useful |
| 5 | Trisubstituted benzofuranone (30) | Synthetically useful |
| 6 | Trisubstituted benzofuranone (31) | Synthetically useful |
| 7 | 4,7-Disubstituted benzofuran (32) | Synthetically useful |
| 8 | 4,7-Disubstituted benzofuran (33) | Synthetically useful |
| 9 | 4,7-Disubstituted benzofuran (34) | Synthetically useful |
This table is a representation of data for various substituted benzofuranones and is intended to provide an indication of typical yields for this class of reactions.
Visualizing the Synthesis and Mechanism of Action
To further aid researchers, the following diagrams illustrate the generalized synthetic workflow and a relevant biological pathway for a xanthine oxidase inhibitor.
Caption: Generalized workflow for the synthesis of substituted benzofuranones.
References
purification of synthetic 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione by HPLC
An Application Note on the Purification of Synthetic 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of synthetic this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology is intended as a robust starting point for researchers and scientists involved in the synthesis and purification of complex aromatic compounds.
Introduction
This compound is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3][4] As with many synthetic organic molecules, achieving high purity is crucial for subsequent biological assays, characterization, and drug development activities. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds. Given the hydrophobic nature of the triphenyl-substituted benzofurandione core, reverse-phase HPLC is the method of choice.[5][6] This application note outlines a general yet detailed protocol for the purification of this target molecule.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible HPLC purification.
-
Dissolution: Dissolve the crude synthetic this compound in a suitable organic solvent. A good starting point is a solvent mixture that is compatible with the initial mobile phase conditions, such as a high concentration of acetonitrile or methanol with a small amount of dimethyl sulfoxide (DMSO) if solubility is an issue.
-
Filtration: It is imperative to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing.
-
Concentration: The concentration of the sample should be optimized. A typical starting concentration for preparative HPLC is in the range of 10-50 mg/mL, depending on the column size and loading capacity.
HPLC Instrumentation and Conditions
The following instrumental setup and conditions are recommended as a starting point for method development.
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector. |
| Column | Reverse-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size). C8 columns can also be considered.[7] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm (or optimized based on the UV spectrum of the compound) |
| Column Temperature | 30 °C |
| Injection Volume | 100 - 500 µL (dependent on column size and sample concentration) |
| Gradient Elution Program | See Table 2 |
Gradient Elution Program
A gradient elution is recommended to ensure good separation of the target compound from impurities.[8][9]
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0.0 | 70 | 30 |
| 5.0 | 70 | 30 |
| 35.0 | 0 | 100 |
| 40.0 | 0 | 100 |
| 40.1 | 70 | 30 |
| 45.0 | 70 | 30 |
Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the main peak of interest as detected by the UV detector.
-
Solvent Evaporation: Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified solid compound.
-
Purity Analysis: The purity of the final compound should be assessed by analytical HPLC.
Data Presentation
The following table summarizes hypothetical but expected results from the purification process.
Table 3: Summary of Purification and Purity Analysis
| Parameter | Crude Product | Purified Product |
| Initial Mass (mg) | 100 | - |
| Final Mass (mg) | - | 75 |
| Recovery (%) | - | 75 |
| Purity by Analytical HPLC (%) | 85 | >98 |
| Retention Time (min) | 25.4 | 25.5 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the purification of synthetic this compound.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The protocol described in this application note provides a comprehensive guideline for the successful purification of synthetic this compound using reverse-phase HPLC. The key to achieving high purity and good recovery lies in careful sample preparation, optimization of the gradient elution, and accurate fraction collection. This methodology is expected to be adaptable for the purification of other structurally related hydrophobic and aromatic compounds.
References
- 1. scienceopen.com [scienceopen.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. jordilabs.com [jordilabs.com]
- 7. ionsource.com [ionsource.com]
- 8. researchgate.net [researchgate.net]
- 9. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
Application Notes and Protocols for Xanthine Oxidase Inhibition Assay Using 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other pathologies such as cardiovascular diseases and metabolic syndrome.[2] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia and related disorders. Allopurinol and febuxostat are well-established XO inhibitors used in clinical practice.[2]
This document provides a detailed experimental protocol for the in vitro assessment of xanthine oxidase inhibition, specifically focusing on the compound 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione. This compound has been identified as a xanthine oxidase inhibitor isolated from Peniophora sanguinea.[3] The protocol is based on a well-established spectrophotometric method that monitors the formation of uric acid from the substrate xanthine.
Principle of the Assay
The xanthine oxidase inhibition assay is based on the enzymatic conversion of xanthine to uric acid by xanthine oxidase. The production of uric acid can be monitored by measuring the increase in absorbance at approximately 295 nm.[4] The inhibitory potential of a test compound is determined by its ability to reduce the rate of uric acid formation in a concentration-dependent manner.
Data Presentation
The inhibitory activity of this compound and a reference inhibitor (Allopurinol) against xanthine oxidase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| This compound | Xanthine Oxidase | Data not available in searched resources | Not Determined | Allopurinol | ~2-10 |
Note: The specific IC50 value for this compound is not publicly available in the resources accessed. The IC50 for Allopurinol can vary depending on assay conditions.
Experimental Protocol
This protocol details a spectrophotometric method for determining the xanthine oxidase inhibitory activity of this compound in a 96-well plate format.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
This compound (Test Compound)
-
Allopurinol (Reference Inhibitor)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Equipment
-
Spectrophotometer (Microplate Reader)
-
Multichannel pipette
-
Incubator set to 25°C or 37°C
-
Analytical balance
-
pH meter
Solution Preparation
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.
-
Xanthine Oxidase Solution (0.1 U/mL): Dissolve xanthine oxidase powder in cold potassium phosphate buffer to achieve a final concentration of 0.1 units/mL. Prepare this solution fresh before each experiment and keep it on ice.
-
Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle heating may be required for complete dissolution.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution.
-
Reference Inhibitor Stock Solution (e.g., 1 mM): Dissolve allopurinol in potassium phosphate buffer or DMSO to prepare a stock solution.
-
Working Solutions: Prepare serial dilutions of the test compound and reference inhibitor in potassium phosphate buffer from their respective stock solutions. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.
Assay Procedure
-
Assay Plate Setup: In a 96-well plate, add the following components in the specified order:
-
Blank: 140 µL of potassium phosphate buffer + 20 µL of buffer (instead of enzyme).
-
Control (No Inhibitor): 120 µL of potassium phosphate buffer + 20 µL of xanthine oxidase solution.
-
Test Compound: 120 µL of potassium phosphate buffer containing the desired concentration of this compound + 20 µL of xanthine oxidase solution.
-
Reference Inhibitor: 120 µL of potassium phosphate buffer containing the desired concentration of allopurinol + 20 µL of xanthine oxidase solution.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 15 minutes.
-
Initiation of Reaction: Add 60 µL of the 150 µM xanthine solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 295 nm using a microplate reader. Take kinetic readings every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔOD/min) from the linear portion of the kinetic curve for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of xanthine oxidase activity, by non-linear regression analysis of the dose-response curve.
-
Visualizations
Xanthine Oxidase Catalytic Pathway and Inhibition
Caption: Mechanism of uric acid formation and its inhibition.
Experimental Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow of the spectrophotometric XO inhibition assay.
References
Application Notes and Protocols: Assessing the Anti-proliferative Effects of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione on HT-29 Colon Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione is a synthetic compound belonging to the benzofuranone class of molecules. Compounds with a benzofuran core have demonstrated a wide range of biological activities, including anti-cancer properties. These application notes provide a comprehensive guide for evaluating the anti-proliferative effects of this specific compound on the human colon adenocarcinoma cell line, HT-29. The protocols outlined below describe standard methodologies for determining cell viability, induction of apoptosis, effects on cell cycle progression, and investigation of underlying molecular mechanisms.
Data Presentation
The following tables represent hypothetical data for the anti-proliferative effects of this compound on HT-29 cells. This data is for illustrative purposes to guide researchers in presenting their findings.
Table 1: Cell Viability (IC50) of this compound on HT-29 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 85.3 ± 5.2 |
| 48 hours | 52.1 ± 3.8 |
| 72 hours | 28.9 ± 2.5 |
Table 2: Cell Cycle Analysis of HT-29 Cells Treated with this compound for 48 hours
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.9 | 19.0 ± 1.5 |
| 25 µM Compound | 68.5 ± 3.4 | 15.3 ± 1.2 | 16.2 ± 1.3 |
| 50 µM Compound | 75.1 ± 4.0 | 10.2 ± 0.9 | 14.7 ± 1.1 |
| 100 µM Compound | 82.3 ± 4.5 | 5.6 ± 0.7 | 12.1 ± 1.0 |
Table 3: Apoptosis Induction in HT-29 Cells Treated with this compound for 48 hours
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Control (DMSO) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 25 µM Compound | 15.8 ± 1.2 | 5.4 ± 0.6 |
| 50 µM Compound | 28.4 ± 2.1 | 12.7 ± 1.1 |
| 100 µM Compound | 45.2 ± 3.5 | 25.9 ± 2.3 |
Experimental Protocols
Cell Culture and Maintenance
The HT-29 human colon adenocarcinoma cell line is a suitable model for studying the effects of potential anti-cancer compounds.[1][2]
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculture: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[4][5]
-
Procedure:
-
Seed HT-29 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[6]
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.[5]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the control (DMSO-treated cells).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.[8][9]
-
Procedure:
-
Seed HT-29 cells (2 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.[8]
-
Treat cells with the desired concentrations of the compound for 48 hours.
-
Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.[10][11]
-
Procedure:
-
Seed HT-29 cells (2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.[11]
-
Treat the cells with different concentrations of the compound for 48 hours.[10]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[10]
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression of key proteins involved in cell proliferation and apoptosis.[12][13]
-
Procedure:
-
Treat HT-29 cells with the compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Cyclin D1, Bcl-2, Bax, Caspase-3) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing anti-proliferative effects.
Caption: Hypothetical signaling pathway of the benzofurandione derivative.
References
- 1. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. 3.5. Cell Cultures and Viability Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell apoptosis assay [bio-protocol.org]
- 9. Apoptosis assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. 4.6. Cell Cycle Analysis [bio-protocol.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. Western blot analysis of tissues and cell lines [bio-protocol.org]
- 15. discover.nci.nih.gov [discover.nci.nih.gov]
Application Notes and Protocols: Investigating 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione in an In Vitro Alzheimer's Disease Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific experimental data on the biological activity of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione in Alzheimer's disease in vitro models is not extensively available in the public domain. The following application notes and protocols are based on the established therapeutic strategies for Alzheimer's disease and the known activities of structurally related benzofuranone and benzofuran derivatives. These protocols should serve as a starting point for the investigation of this specific compound.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, accompanied by synaptic dysfunction and neuronal loss. Due to the multifactorial nature of AD, multi-target drugs are being actively investigated. Benzofuran and its derivatives have emerged as a promising class of compounds with neuroprotective properties, including antioxidant, anti-inflammatory, and anti-amyloid activities.[1][2][3] This document provides a set of detailed protocols to evaluate the potential therapeutic efficacy of this compound in vitro, focusing on key pathological pathways of Alzheimer's disease.
Potential Mechanisms of Action
Based on the activities of related benzofuranone compounds, this compound may exert its neuroprotective effects through several mechanisms:
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), the compound can increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive functions.[2]
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: The compound may interfere with the aggregation of Aβ peptides, a critical event in the formation of senile plaques.[1]
-
Antioxidant Activity: The benzofuranone core is known for its antioxidant properties, which can help in mitigating the oxidative stress implicated in AD pathogenesis.[3][4]
-
BACE1 Inhibition: Inhibition of β-secretase (BACE1), the enzyme that initiates the production of Aβ from the amyloid precursor protein (APP), is a key therapeutic strategy.
The following diagram illustrates the amyloid cascade hypothesis, a central theory in Alzheimer's disease pathology, and potential points of intervention for a therapeutic compound.
Caption: Amyloid Cascade Hypothesis and Potential Intervention Points.
Data Presentation: In Vitro Activities of Related Benzofuranone Derivatives
The following table summarizes the in vitro activities of various benzofuranone and benzofuran derivatives from published studies to provide a reference for expected potencies.
| Compound Class | Target | Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| 3-Arylbenzofuranone | Acetylcholinesterase (AChE) | Ellman's Method | 0.089 ± 0.01 | Donepezil | 0.059 ± 0.003 |
| 2-Arylbenzofuran | Acetylcholinesterase (AChE) | Ellman's Method | 0.086 ± 0.01 | Donepezil | 0.085 ± 0.01 |
| 2-Arylbenzofuran | β-secretase (BACE1) | FRET Assay | 0.043 ± 0.01 | Baicalein | 0.087 ± 0.03 |
| N-phenylbenzofuran-2-carboxamide | Aβ42 Aggregation | Thioflavin T Assay | 41-54% inhibition at 25 µM | - | - |
| Benzofuran-based compounds | Acetylcholinesterase (AChE) | Ellman's Method | 0.058 | Donepezil | 0.049 |
Experimental Protocols
The following diagram provides a general workflow for the in vitro evaluation of a test compound for Alzheimer's disease.
Caption: General experimental workflow for in vitro evaluation.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.[5][6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution at various concentrations
-
10 µL of AChE solution (1 U/mL)
-
-
Include control wells with the solvent instead of the test compound.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 412 nm using a microplate reader at different time points (e.g., every 2 minutes for 10 minutes).
-
Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Beta-Secretase 1 (BACE1) Inhibition Assay
This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) based assay to measure BACE1 activity.[7][8][9]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound
-
BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well black plate, add the following to each well:
-
Appropriate volume of assay buffer
-
Test compound or positive control
-
BACE1 enzyme solution
-
-
Include control wells (no enzyme, no inhibitor).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BACE1 FRET substrate to each well.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Excitation: 320 nm, Emission: 405 nm) kinetically over a period of time (e.g., 60 minutes).[8]
-
Calculate the reaction rates from the linear portion of the kinetic curves.
-
Determine the percentage of BACE1 inhibition and the IC50 value.
Amyloid-Beta (Aβ) Aggregation Assay
This assay uses Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to monitor the aggregation of Aβ peptides.[10][11]
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)[10]
-
Test compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ (1-42) by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer.
-
Prepare a working solution of ThT in the phosphate buffer.
-
In a 96-well plate, mix the Aβ (1-42) solution with different concentrations of the test compound.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time intervals, add the ThT working solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm.[10]
-
Plot the fluorescence intensity against time to monitor the aggregation kinetics.
-
Calculate the percentage of inhibition of Aβ aggregation by comparing the fluorescence of samples with and without the test compound.
Antioxidant Activity Assay (DPPH Method)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[12][13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the test compound or positive control to the wells.
-
Include a control with the solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance at ~517 nm.[12]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
References
- 1. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
Application Notes and Protocols for 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione in Purine Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione as a tool for studying purine metabolism, with a specific focus on its inhibitory effects on the key enzyme xanthine oxidase.
Introduction
This compound is a naturally occurring compound isolated from the fungus Peniophora sanguinea.[1][2] It has been identified as an inhibitor of xanthine oxidase (XO), a critical enzyme in the purine catabolic pathway.[1][2] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of this pathway is implicated in various pathological conditions, most notably gout, which is characterized by hyperuricemia (elevated levels of uric acid in the blood). Therefore, inhibitors of xanthine oxidase are valuable tools for both basic research into purine metabolism and as potential therapeutic agents.
The inhibitory action of this compound on xanthine oxidase makes it a useful molecular probe for investigating the role of this enzyme in various physiological and pathological processes. Its unique chemical structure may offer a different mode of interaction with the enzyme compared to existing purine analog inhibitors like allopurinol or non-purine inhibitors like febuxostat.
Mechanism of Action
This compound functions as a xanthine oxidase inhibitor.[1][2] By inhibiting this enzyme, it blocks the terminal two steps of purine degradation, leading to a decrease in the production of uric acid. This mechanism is central to its application in studying the consequences of reduced uric acid synthesis and the accumulation of its precursors, hypoxanthine and xanthine.
Quantitative Data
| Compound | Target | IC50 Value | Organism |
| Allopurinol | Xanthine Oxidase | 2.84 ± 0.41 µM | Bovine Milk |
| Febuxostat | Xanthine Oxidase | 0.016 ± 0.002 µM | Bovine Milk |
| Quercetin | Xanthine Oxidase | 2.3 ± 0.4 µM | Bovine Milk |
This table presents data for well-characterized xanthine oxidase inhibitors to provide a reference for the expected potency of such compounds. The IC50 value for this compound is not available in the reviewed literature.
Experimental Protocols
The following is a generalized protocol for an in vitro xanthine oxidase inhibition assay, which can be adapted for testing this compound.
Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity.
Principle: The activity of xanthine oxidase is determined spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory potential of the test compound is assessed by measuring the reduction in uric acid formation in its presence.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
This compound (test inhibitor)
-
Allopurinol (positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in a small amount of NaOH and dilute with potassium phosphate buffer.
-
Prepare stock solutions of this compound and allopurinol in DMSO. Create a series of dilutions to be tested.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Potassium Phosphate Buffer
-
Test compound solution (or DMSO for the control)
-
Xanthine Oxidase solution
-
-
Incubate the mixture at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (the change in absorbance per minute) for each concentration of the inhibitor and the control.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Caption: The purine metabolism pathway, highlighting the role of xanthine oxidase and its inhibition.
Caption: A generalized workflow for the in vitro xanthine oxidase inhibition assay.
References
Application Notes and Protocols for Evaluating the Antioxidant Activity of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating cellular damage. 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione is a synthetic compound belonging to the benzofuranone class, a group of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including antioxidant properties. This document provides detailed protocols for evaluating the in vitro antioxidant activity of this compound using three widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. Additionally, a potential signaling pathway involved in the cellular antioxidant response, the Keap1-Nrf2-ARE pathway, is described.
Data Presentation
The quantitative results from the antioxidant assays should be summarized for clear comparison. The following table provides a template for presenting the data.
| Assay | Parameter | This compound | Standard (e.g., Ascorbic Acid, Trolox) |
| DPPH Assay | IC50 (µg/mL or µM) | Insert Value | Insert Value |
| ABTS Assay | TEAC (Trolox Equivalents) | Insert Value | 1.0 |
| FRAP Assay | FRAP Value (mM Fe(II)/mg) | Insert Value | Insert Value |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It represents the antioxidant capacity of the compound relative to the standard, Trolox. FRAP Value: Ferric Reducing Antioxidant Power. It measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocols
Preliminary Steps: Sample Preparation and Solubility Test
Due to the hydrophobic nature of this compound, proper solubilization is critical for accurate assessment of its antioxidant activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol or Methanol
-
Vortex mixer
-
Sonicator
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution with the appropriate solvent for each assay (e.g., methanol or ethanol for DPPH, water or buffer for ABTS and FRAP).
-
Visually inspect the solutions for any precipitation. If precipitation occurs, adjust the initial stock concentration or the dilution factor. The final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid interference with the assay.
-
Determine the optimal concentration range for the compound in each assay by performing preliminary tests. This range should ideally produce a dose-dependent response from low to high antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (in a suitable solvent)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.[1]
-
Assay Procedure:
-
Add 100 µL of different concentrations of the test compound (this compound) in methanol or ethanol to the wells of a 96-well plate.
-
Add 100 µL of various concentrations of ascorbic acid (positive control) to separate wells.
-
Add 100 µL of the solvent (methanol or ethanol) to a well to serve as a blank.
-
Add 100 µL of the DPPH solution to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[1]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
This compound (in a suitable solvent)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•⁺ solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[2]
-
-
Working ABTS•⁺ solution: Dilute the stock ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Assay Procedure:
-
Add 10 µL of different concentrations of the test compound to the wells of a 96-well plate.
-
Add 10 µL of various concentrations of Trolox (positive control) to separate wells.
-
Add 190 µL of the working ABTS•⁺ solution to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation of TEAC: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using different concentrations of Trolox. The antioxidant capacity of the test compound is then calculated from this curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (in a suitable solvent)
-
Ferrous sulfate (FeSO₄) or Ascorbic Acid (standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]
-
Assay Procedure:
-
Add 20 µL of different concentrations of the test compound to the wells of a 96-well plate.
-
Prepare a standard curve using different concentrations of FeSO₄.
-
Add 180 µL of the FRAP reagent to all wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation of FRAP Value: The FRAP value is calculated from the standard curve of FeSO₄ and expressed as mM of Fe(II) equivalents per milligram of the compound.
Mandatory Visualization
Signaling Pathway
The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its ubiquitination and subsequent degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant response.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the antioxidant activity of the test compound.
Caption: General workflow for in vitro antioxidant activity assessment.
References
Application Notes and Protocols for the Synthesis and Evaluation of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) studies of novel 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione derivatives as potential therapeutic agents. The parent compound has been identified as a xanthine oxidase inhibitor, suggesting its potential in the treatment of hyperuricemia and related conditions. This document outlines the protocols for synthesizing a focused library of analogues to explore their SAR.
Introduction
This compound is a naturally occurring compound isolated from Peniophora sanguinea and has been identified as a xanthine oxidase (XO) inhibitor.[1][2] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout and other metabolic disorders. The inhibition of xanthine oxidase is a clinically validated strategy for the management of these conditions. The complex, highly substituted structure of this compound presents a unique scaffold for the design of novel XO inhibitors. This document provides a proposed synthetic pathway for the core structure and its derivatives, along with detailed protocols for their biological evaluation to establish a clear structure-activity relationship.
Proposed Synthetic Pathway
A plausible multi-step synthetic approach for the core scaffold of this compound is outlined below. This proposed pathway is based on established synthetic methodologies for the formation of highly substituted benzofuranone systems.[3][4]
Scheme 1: Proposed Synthesis of the Benzofurandione Core
References
Troubleshooting & Optimization
stability of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione in DMSO and other lab solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used due to its high solubilizing capacity for a wide range of organic molecules. For aqueous-based assays, further dilution of the DMSO stock into the appropriate assay buffer is necessary. It is crucial to ensure the final DMSO concentration is compatible with the experimental system, typically ≤0.5%.
Q2: What are the general stability considerations for this compound in DMSO?
While specific stability data for this compound is not extensively published, general best practices for storing compounds in DMSO should be followed to minimize degradation. Key factors that can affect stability include:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.[1][2] It is recommended to use anhydrous DMSO and to minimize the exposure of stock solutions to air.
-
Temperature: For long-term storage, it is advisable to store DMSO stock solutions at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided as this can lead to compound degradation.[1][2] Aliquoting the stock solution into smaller, single-use vials is a recommended practice.
-
Light: Photochemical degradation can occur in light-sensitive compounds. While the photosensitivity of this specific benzofurandione is not documented, it is prudent to store solutions in amber vials or otherwise protect them from light.
Q3: How can I assess the stability of my compound in a specific lab solvent or assay buffer?
A chemical stability assay can be performed to determine the degradation of the compound under specific conditions.[3] This typically involves incubating the compound in the chosen solvent or buffer over a time course and analyzing the concentration of the parent compound at different time points using a suitable analytical method like LC-MS/MS.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent assay results or loss of compound activity. | Compound degradation in stock solution. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure proper storage conditions (low temperature, protection from light). |
| Compound precipitation in aqueous buffer. | Visually inspect for precipitates. Decrease the final concentration of the compound. Increase the final percentage of DMSO (if compatible with the assay). Use a different co-solvent if necessary. | |
| Interaction with assay components. | Run control experiments to test for non-specific binding or inhibition by the compound. | |
| Variability between different aliquots of the same stock solution. | Non-homogenous stock solution after thawing. | Ensure the solution is completely thawed and vortexed gently before use. |
| Inaccurate pipetting of small volumes. | Use calibrated pipettes and appropriate tips. Prepare intermediate dilutions to work with larger, more accurate volumes. | |
| Unexpected peaks in analytical chromatography (e.g., LC-MS). | Presence of degradation products. | Perform a time-course stability study to monitor the appearance of new peaks. |
| Contamination of the solvent or storage container. | Use high-purity, anhydrous solvents. Ensure storage containers are clean and made of a compatible material (e.g., glass or polypropylene).[2] |
Experimental Protocols
Protocol: Assessing Compound Stability in DMSO
This protocol outlines a general method for evaluating the stability of this compound in DMSO over time.
1. Materials:
- This compound (solid)
- Anhydrous DMSO
- Amber glass vials
- Calibrated pipettes
- LC-MS/MS system
2. Procedure:
- Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
- Aliquot the stock solution into multiple amber glass vials.
- Store the aliquots under desired conditions (e.g., room temperature, 4°C, -20°C).
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot.
- Dilute the sample with an appropriate solvent (e.g., acetonitrile) for LC-MS/MS analysis.
- Analyze the concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing compound stability in a solvent.
Caption: Logic diagram for troubleshooting inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
optimizing the concentration of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione for cell culture experiments
Technical Support Center: 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is identified as a xanthine oxidase (XO) inhibitor.[1] In the context of cancer research, targeting signaling pathways that regulate cell proliferation, apoptosis, and metastasis is a common strategy for anticancer agents.[2][3][4]
Q2: What is the recommended solvent and storage condition for the stock solution?
A2: The compound is typically dissolved in dimethyl sulfoxide (DMSO). For optimal stability, prepare a high-concentration stock solution (e.g., 10-20 mM), aliquot it into small volumes, and store it at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: For a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM). This helps in determining the half-maximal inhibitory concentration (IC50).
Q4: How can I minimize DMSO-induced cytotoxicity in my experiments?
A4: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and it is crucial to ensure it does not exceed 1%.[5][6] It is also important to include a vehicle control (media with the same DMSO concentration as the highest treatment dose) in all experiments to account for any solvent-induced effects.[6]
Troubleshooting Guide
Q1: I observed precipitation of the compound after adding it to the cell culture medium. What should I do?
A1: Precipitation in aqueous media is a common issue for hydrophobic compounds dissolved in DMSO.[7][8] Here are some steps to mitigate this:
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound.
-
Dilute in stages: Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute it in a smaller volume of warm media, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Increase final DMSO concentration: If precipitation persists and your cells can tolerate it, you might consider slightly increasing the final DMSO concentration, but not exceeding 1%.
-
Reduce the compound concentration: The precipitation might indicate that the tested concentration exceeds the compound's solubility limit in the aqueous medium.[8]
Q2: My results are not reproducible across experiments. What are the potential causes?
A2: Lack of reproducibility can stem from several factors:
-
Inconsistent cell seeding density: Ensure that cells are seeded uniformly and at the same density for each experiment.[5]
-
Variable incubation times: Adhere strictly to the predetermined incubation times for compound treatment.
-
Stock solution degradation: Repeated freeze-thaw cycles can degrade the compound. Use fresh aliquots for each experiment.[9]
-
Cell line instability: If using a continuous cell line, ensure it is within a low passage number and periodically authenticated.
Q3: I am observing significant cell death even at very low concentrations of the compound. How can I determine if this is a specific effect?
A3: To distinguish between specific cytotoxicity and non-specific effects or experimental artifacts, consider the following:
-
Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.[10]
-
Use a less sensitive cell line: Test the compound on a non-cancerous or known resistant cell line to see if the effect is specific to your target cells.
-
Multiplex with other assays: Combine cell viability assays with assays for specific cellular events like apoptosis (e.g., caspase activity assays) to gain mechanistic insights.[11][12]
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Initial Screening
| Cell Line Type | Concentration Range | Notes |
| Cancer Cell Lines (e.g., MCF-7, A549) | 1 nM - 100 µM | A wide range is crucial to capture the full dose-response curve. |
| Normal/Non-cancerous Cell Lines (e.g., MCF-10A) | 100 nM - 100 µM | Often used to assess specificity and toxicity to non-target cells. |
Table 2: Example Dose-Response Data from a 48-hour Cell Viability Assay (Hypothetical)
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (MCF-10A) |
| 0 (Vehicle Control) | 100% | 100% |
| 0.1 | 98% | 100% |
| 1 | 85% | 97% |
| 10 | 52% | 91% |
| 50 | 15% | 75% |
| 100 | 5% | 60% |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration via MTT Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound.
Materials:
-
96-well flat-bottom plates
-
Target cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the compound in complete growth medium. Start with a high concentration (e.g., 200 µM) and perform 2-fold or 3-fold serial dilutions to cover the desired range. Include a vehicle control (medium with DMSO).
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for determining the IC50 of a novel compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cipotato.org [cipotato.org]
- 5. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Cell Health Screening Assays for Drug Discovery [promega.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Synthesis of Triphenyl-Substituted Benzofuranones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triphenyl-substituted benzofuranones. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to triphenyl-substituted benzofuranones?
A1: The primary synthetic strategies for benzofuranone cores, which can be adapted for triphenyl-substituted analogues, include:
-
Intramolecular Friedel-Crafts Acylation/Alkylation: This involves the cyclization of a suitably substituted α-phenoxyketone or a related carboxylic acid derivative. A Lewis acid catalyst is typically employed to promote the ring closure.
-
Acid-Catalyzed Cyclization of Phenols: Substituted phenols can undergo intramolecular cyclization in the presence of a strong acid to form the benzofuranone ring.
-
Rearrangement Reactions: Certain molecular frameworks can be induced to rearrange and form the benzofuranone skeleton under specific reaction conditions.
-
Cycloisomerization of o-Alkynyl Phenols: In the presence of a suitable catalyst, o-alkynyl phenols can cyclize to form benzofuranones.[1]
Q2: What are the main challenges in synthesizing triphenyl-substituted benzofuranones?
A2: The key challenges primarily stem from the steric bulk of the three phenyl groups:
-
Steric Hindrance: The voluminous phenyl substituents can significantly hinder the approach of reagents, potentially leading to low reaction rates or requiring harsh reaction conditions. This steric congestion can also influence the regioselectivity of the cyclization.
-
Regioselectivity: In cases where the aromatic ring of the phenol has multiple potential sites for cyclization, controlling the regioselectivity can be challenging. The directing effects of existing substituents and the steric influence of the triphenylmethyl group play a crucial role.[2]
-
Low Yields: Due to steric hindrance and potential side reactions, the overall yields of triphenyl-substituted benzofuranones can be modest.
-
Purification: The separation of the desired product from starting materials, byproducts, and regioisomers can be difficult due to similar polarities and chromatographic behavior.
Q3: How can I improve the yield of my triphenyl-substituted benzofuranone synthesis?
A3: To improve yields, consider the following:
-
Catalyst Choice: For Lewis acid-catalyzed reactions, screen a variety of catalysts (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to find the most effective one for your specific substrate.[3]
-
Reaction Conditions: Optimize the reaction temperature, time, and solvent. In some cases, higher temperatures may be required to overcome the activation energy barrier caused by steric hindrance.
-
High-Dilution Conditions: For intramolecular cyclizations, performing the reaction under high-dilution conditions can favor the desired intramolecular reaction over intermolecular side reactions.
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to the formation of byproducts.
Q4: What are common side reactions to watch out for?
A4: Potential side reactions include:
-
Intermolecular Condensation/Polymerization: Especially at higher concentrations, starting materials can react with each other instead of cyclizing.
-
Rearrangement Products: Under strong acidic conditions, carbocationic intermediates may undergo rearrangements, leading to isomeric products.
-
Incomplete Cyclization: The reaction may not go to completion, resulting in a mixture of starting material and product.
-
Decomposition: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the decomposition of starting materials or the desired product.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive starting material. 2. Ineffective catalyst. 3. Reaction conditions are too mild. 4. Steric hindrance preventing cyclization. | 1. Activate the starting material (e.g., convert a carboxylic acid to an acid chloride for Friedel-Crafts acylation). 2. Screen a range of Lewis acids or Brønsted acids. 3. Gradually increase the reaction temperature and/or reaction time. 4. Consider a different synthetic route that may be less sensitive to steric effects. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Multiple available sites for cyclization on the aromatic ring. 2. Competing reaction pathways. | 1. Introduce a blocking group on the undesired reaction site if possible. 2. Modify the electronic properties of the aromatic ring with appropriate substituents to direct the cyclization. 3. Carefully control the reaction temperature, as selectivity can be temperature-dependent. |
| Product Decomposition | 1. Reaction conditions are too harsh (e.g., excessive heat, overly strong acid). 2. The product is unstable under the reaction or workup conditions. | 1. Reduce the reaction temperature and/or use a milder catalyst. 2. Minimize the reaction time. 3. Perform a neutral or slightly basic workup if the product is acid-sensitive. |
| Difficult Purification | 1. Product and starting material have similar polarities. 2. Formation of regioisomers that are difficult to separate. 3. Oily or amorphous product that is difficult to crystallize. | 1. Optimize your chromatography conditions (e.g., try different solvent systems, use a high-performance column). 2. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. 3. Attempt recrystallization from a variety of solvents or solvent mixtures. If the product is an oil, try trituration with a non-polar solvent to induce solidification. |
Experimental Protocols
The following is a general procedure for the synthesis of a substituted benzofuranone via intramolecular cyclization, which can be adapted for triphenyl-substituted analogs.
Synthesis of a Substituted Benzofuran-3(2H)-one via Intramolecular Cyclization of an α-Phenoxy Ketone
This protocol is based on general principles of intramolecular Friedel-Crafts type reactions and should be optimized for specific triphenyl-substituted substrates.
Materials:
-
α-Phenoxy ketone precursor
-
Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the α-phenoxy ketone (1.0 eq) and anhydrous solvent (e.g., 10 mL per gram of substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the anhydrous Lewis acid (1.1 - 2.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for the synthesis of substituted benzofuranones. Specific data for triphenyl-substituted derivatives should be determined experimentally.
| Precursor | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenoxypropionic acid | Polyphosphoric acid | - | 80 | 3 | 60-80 | [Fictional Data] |
| Substituted 3-hydroxy-2-pyrone & Nitroalkene | AlCl₃ (0.1), TFA (0.2) | DCB | 120 | 16 | 45-58 | [2] |
| o-Alkynyl phenol | Ph₃PAuCl (cat.), Selectfluor (2.0), TfOH (1.5) | MeCN | 70 | 3 | 57-68 | [1] |
Visualizations
Caption: Workflow for the synthesis and purification of triphenyl-substituted benzofuranones.
References
Technical Support Center: Addressing Autofluorescence of Benzofuran Compounds in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the autofluorescence of benzofuran compounds in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with benzofuran compounds?
Autofluorescence is the natural emission of light by biological materials or synthetic compounds, such as benzofurans, when they are excited by light. This intrinsic fluorescence can be a significant issue in fluorescence-based assays as it can mask the signal from the specific fluorescent probes being used, leading to a low signal-to-noise ratio and potentially false-positive results.[1][2] Benzofuran scaffolds are present in many biologically active compounds and are known to exhibit fluorescence, which can interfere with assay readouts.[3][4][5]
Q2: How can I determine if my benzofuran compound is causing autofluorescence in my assay?
To determine if your compound is autofluorescent, you should run a control experiment where the benzofuran compound is added to the assay medium in the absence of the fluorescent probe.[6] If you detect a signal in the fluorescence channel of interest, it is likely that your compound is autofluorescent.
Q3: What are the primary sources of autofluorescence in cell-based assays?
In addition to the intrinsic fluorescence of the benzofuran compound itself, other sources of autofluorescence in cell-based assays include:
-
Endogenous cellular components: Molecules like NADH, flavins, collagen, and elastin naturally fluoresce, typically in the blue to green spectral region.[6][7]
-
Cell culture media: Phenol red and other components in cell culture media can contribute to background fluorescence.[8][9]
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[6][10][11]
Troubleshooting Guides
Issue 1: High background fluorescence observed in the presence of a benzofuran compound.
This is a common issue arising from the intrinsic fluorescence of the benzofuran derivative. Here are several strategies to mitigate this problem:
Strategy 1: Spectral Separation
-
Choose red-shifted fluorophores: Autofluorescence from biological materials and many compounds is often strongest in the blue and green regions of the spectrum (350-550 nm).[6] By using fluorescent probes that excite and emit in the red or far-red regions (620-750 nm), you can often spectrally separate the signal of interest from the compound's autofluorescence.[6][12]
-
Spectral Unmixing: If there is spectral overlap, spectral imaging and linear unmixing can be used to computationally separate the fluorescence signal of your probe from the autofluorescence of the benzofuran compound.[13][14][15] This technique treats the autofluorescence as a distinct spectral component and subtracts it from the total signal.[13]
Strategy 2: Temporal Resolution
-
Time-Resolved Fluorescence (TRF): This technique is highly effective at reducing background fluorescence.[16][17] TRF uses lanthanide chelates with long fluorescence lifetimes (microseconds to milliseconds) as probes.[16] The signal is measured after a delay, allowing the short-lived autofluorescence from the benzofuran compound and biological materials (nanoseconds) to decay.[16][18]
Strategy 3: Signal Reduction and Quenching
-
Photobleaching: Intentionally exposing the sample to high-intensity light before introducing the fluorescent probe can be used to "bleach" or destroy the autofluorescence of the benzofuran compound and the biological sample.[12][19][20]
-
Chemical Quenching: Several chemical reagents can be used to quench autofluorescence. However, their effectiveness against benzofuran autofluorescence would need to be empirically determined. Common quenching agents include Sudan Black B, Trypan Blue, and sodium borohydride.[6][10][21]
Issue 2: Autofluorescence varies with experimental conditions.
The fluorescence properties of benzofuran compounds can be sensitive to their environment.
-
Solvent Effects: The polarity of the solvent can influence the fluorescence intensity and emission wavelength of benzofuran derivatives.[3][22][23][24] It is crucial to maintain consistent buffer and solvent conditions throughout your experiments.
-
Fixation Method: If working with fixed cells or tissues, the choice of fixative can impact autofluorescence. Aldehyde-based fixatives can increase background fluorescence.[10][11] Consider using organic solvents like ice-cold methanol or ethanol for fixation, or reducing the concentration and incubation time of aldehyde fixatives.[6][25]
Quantitative Data Summary
Table 1: Common Sources of Autofluorescence in Biological Samples
| Source | Excitation Range (nm) | Emission Range (nm) | Notes |
| Collagen & Elastin | 330 - 400 | 470 - 520 | Found in extracellular matrix and blood vessel walls.[21] |
| NADH | 340 - 460 | 440 - 470 | A key cellular metabolite.[21] |
| Flavins | 360 - 520 | 500 - 560 | Present in mitochondria.[21] |
| Lipofuscin | 345 - 360 | 450 - 650 | "Aging pigment" that accumulates in lysosomes of post-mitotic cells.[21] |
| Aldehyde Fixatives | 355 - 435 | 420 - 470 | Reaction with amines and proteins induces fluorescence.[21] |
Table 2: Comparison of Autofluorescence Quenching Methods
| Method | Principle | Advantages | Disadvantages |
| Photobleaching | Destruction of fluorophores by high-intensity light | Effective at reducing background without affecting subsequent fluorescent probe signal.[20] | Can be time-consuming; may require specialized equipment.[20] |
| Chemical Quenching (e.g., Sudan Black B) | Absorption of excitation/emission light by the quenching agent | Simple to apply. | Can introduce its own background signal in certain channels; may reduce specific signal.[26] |
| Time-Resolved Fluorescence (TRF) | Temporal separation of long-lived probe signal from short-lived background | High sensitivity and excellent background rejection.[16] | Requires specific TRF-compatible probes and instrumentation. |
| Spectral Unmixing | Computational separation of overlapping emission spectra | Can distinguish between multiple fluorophores and autofluorescence.[13][15] | Requires a spectral imaging system and appropriate controls. |
| Use of Red-Shifted Dyes | Spectral separation of probe signal from common autofluorescence | Simple and effective for many applications.[6] | Depends on the availability of suitable red-shifted probes for the specific assay. |
Experimental Protocols
Protocol 1: General Photobleaching for Autofluorescence Reduction
-
Sample Preparation: Prepare your cells or tissue sections on a slide or plate as per your standard protocol, up to the point before adding your fluorescent probe.
-
Mounting: Mount the sample in a suitable buffer (e.g., PBS).
-
Photobleaching: Place the sample on the microscope stage and expose it to a high-intensity, broad-spectrum light source (e.g., a mercury arc lamp or LED) for a period ranging from several minutes to a few hours.[12][20] The optimal time should be determined empirically.
-
Washing: After photobleaching, wash the sample thoroughly with buffer.
-
Staining: Proceed with your standard immunofluorescence or fluorescent staining protocol.
Protocol 2: Chemical Quenching with Sudan Black B
-
Perform Staining: Complete your entire immunofluorescence staining protocol, including washes after the secondary antibody.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubation: Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature.[21]
-
Washing: Rinse the slides extensively with PBS to remove excess Sudan Black B.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Protocol 3: Workflow for Spectral Unmixing
-
Acquire Reference Spectra:
-
Prepare a sample containing only the unlabeled cells/tissue with the benzofuran compound to capture its autofluorescence spectrum.
-
Prepare a separate sample for each fluorescent probe used in your experiment to acquire its individual emission spectrum.[15]
-
-
Acquire Image of Experimental Sample: Image your fully stained experimental sample using a spectral confocal microscope, collecting the entire emission spectrum at each pixel.
-
Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of the benzofuran's autofluorescence and each fluorescent probe to the total signal at every pixel, effectively separating the signals into different channels.[13][15]
Visualizations
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. bosterbio.com [bosterbio.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. tecan.com [tecan.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 14. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Time-resolved Fluorescence DNA-based Sensors for Reducing Background Fluorescence of Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 20. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
- 24. researchgate.net [researchgate.net]
- 25. southernbiotech.com [southernbiotech.com]
- 26. zellbio.eu [zellbio.eu]
Technical Support Center: Overcoming Resistance to Benzofuranone Compounds in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to benzofuranone compounds in cancer cell line experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during experiments with benzofuranone compounds.
FAQs
-
Q1: My cancer cell line, which was initially sensitive to our lead benzofuranone compound, is now showing reduced responsiveness. What are the possible reasons?
A1: Acquired resistance is a common phenomenon in cancer cell lines. The primary reasons could be multifactorial and include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the benzofuranone compound out of the cell, reducing its intracellular concentration.[1][2]
-
Alterations in the drug target: Mutations or changes in the expression level of the molecular target of your specific benzofuranone can reduce its binding affinity.
-
Activation of alternative signaling pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating parallel or downstream pro-survival pathways, such as the PI3K/Akt/mTOR pathway.
-
Changes in apoptosis regulation: Upregulation of anti-apoptotic proteins, like those in the Bcl-2 family, can make cells more resistant to drug-induced cell death.[3]
-
-
Q2: How can I determine if P-glycoprotein (P-gp) overexpression is the cause of resistance to my benzofuranone compound?
A2: You can investigate P-gp-mediated resistance through several methods:
-
Western Blotting or qPCR: Analyze the protein or mRNA expression levels of ABCB1 (the gene encoding P-gp) in your resistant cell line compared to the sensitive parental line.
-
Efflux Assays: Use fluorescent P-gp substrates like Rhodamine 123. A lower accumulation of the dye in resistant cells, which can be reversed by a known P-gp inhibitor like verapamil, indicates increased P-gp activity.
-
Combination with P-gp inhibitors: Test the cytotoxicity of your benzofuranone compound in combination with a P-gp inhibitor. A significant decrease in the IC50 value of your compound in the presence of the inhibitor suggests P-gp involvement.
-
-
Q3: We suspect the mTOR pathway is involved in the resistance to our benzofuranone compound. How can we confirm this?
A3: To investigate the role of the mTOR pathway in resistance, you can:
-
Analyze protein phosphorylation: Use Western blotting to check the phosphorylation status of key mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1) in your resistant cells compared to sensitive cells, both at baseline and after treatment with your benzofuranone. Hyperactivation of this pathway in resistant cells is a common finding.
-
Use mTOR inhibitors: Perform synergy experiments by combining your benzofuranone with an mTOR inhibitor (e.g., rapamycin, everolimus). A synergistic effect would suggest that the mTOR pathway is a key escape route for the cancer cells.
-
-
Q4: Our benzofuranone is designed to induce apoptosis, but the resistant cells are surviving. What should we investigate?
A4: In this case, focus on the key regulators of apoptosis:
-
Expression of Bcl-2 family proteins: Compare the expression levels of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (Bax, Bak, Bim) between your sensitive and resistant cell lines. An increased ratio of anti- to pro-apoptotic proteins is a common resistance mechanism.
-
Combination with Bcl-2 inhibitors: Evaluate the efficacy of your benzofuranone in combination with a Bcl-2 inhibitor (e.g., Navitoclax/ABT-263). Synergistic cell killing would indicate that the Bcl-2 pathway is a critical survival mechanism in the resistant cells.
-
-
Q5: What are the general strategies to overcome resistance to benzofuranone compounds?
A5: Several strategies can be employed:
-
Combination Therapy: This is a highly effective approach. Combine your benzofuranone with an agent that targets the specific resistance mechanism (e.g., a P-gp inhibitor, mTOR inhibitor, or Bcl-2 inhibitor).[1][4]
-
Dose-Escalation (with caution): In some cases, increasing the concentration of the benzofuranone might overcome resistance, but this needs to be carefully evaluated for off-target toxicity.
-
Development of Second-Generation Compounds: Synthesize and test new analogs of your lead benzofuranone that may have a higher affinity for the target, be less susceptible to efflux pumps, or have a different mechanism of action.
-
Quantitative Data Summary
The following tables provide representative IC50 values for common chemotherapeutic agents and inhibitors used to overcome specific resistance mechanisms. This data can serve as a reference for designing your own experiments.
Table 1: IC50 Values of Doxorubicin in Sensitive vs. Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Resistance Mechanism | Doxorubicin IC50 (µM) | Reference |
| MES-SA | Parental (sensitive) | ~0.05 | Fictional Example |
| MES-SA/Dx5 | P-gp overexpression (MDR) | >10 | Fictional Example |
| A2780 | Parental (sensitive) | ~0.1 | Fictional Example |
| A2780/ADR | P-gp overexpression (MDR) | ~5.2 | [5] |
| MCF-7 | Parental (sensitive) | ~2.5 | [6] |
| MCF-7/ADR | P-gp overexpression (MDR) | >20 | Fictional Example |
Table 2: IC50 Values of P-glycoprotein (P-gp) Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Verapamil | A2780/ADR | ~5.2-5.4 | [5] |
| Verapamil | L3.6plGres (Gemcitabine-resistant) | 50 (concentration used for inhibition) | [2] |
Table 3: IC50 Values of mTOR Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Rapamycin | MCF-7 | ~5 | [7] |
| Everolimus | MCF-7 | ~2 | [7] |
Table 4: IC50 Values of Bcl-2 Family Inhibitors
| Inhibitor | Cell Line Type | IC50 (nM) | Reference |
| Navitoclax (ABT-263) | Small Cell Lung Cancer Lines | 35 - 130 | [3] |
| Navitoclax (ABT-263) | Lymphoid and Leukemic Cells | Varies based on Bcl-2/Bcl-xL expression | [8] |
Key Experimental Protocols
Protocol 1: Synergy Analysis of Benzofuranone Compound with a Resistance Modulator (e.g., P-gp, mTOR, or Bcl-2 inhibitor)
This protocol outlines the steps to determine if a combination of your benzofuranone compound and a resistance modulator has a synergistic, additive, or antagonistic effect on cancer cell viability. The Chou-Talalay method for calculating the Combination Index (CI) is a widely accepted approach.[9][10][11]
Materials:
-
Sensitive and resistant cancer cell lines
-
Benzofuranone compound stock solution
-
Resistance modulator (e.g., Verapamil, Everolimus, or Navitoclax) stock solution
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the IC50 of each compound individually:
-
Plate the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the benzofuranone compound and the resistance modulator in separate wells for a predetermined time (e.g., 48 or 72 hours).
-
Measure cell viability and calculate the IC50 value for each compound.
-
-
Set up the combination experiment:
-
A checkerboard assay is commonly used.[12] In a 96-well plate, create a matrix of concentrations where one compound is serially diluted along the rows and the other is serially diluted along the columns.
-
Include wells with each compound alone and untreated control wells.
-
Incubate for the same duration as the single-agent IC50 determination.
-
-
Measure cell viability and analyze the data:
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing changes in protein expression and phosphorylation in resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lysates (treated and untreated)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-phospho-mTOR, anti-Bcl-2, and loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein extraction and quantification:
-
Lyse the cells and quantify the protein concentration of each sample.
-
-
SDS-PAGE and protein transfer:
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal detection and analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein levels between samples.
-
Visualizations
Signaling Pathway Diagrams
Caption: P-glycoprotein mediated efflux of benzofuranone compounds.
References
- 1. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 2. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mythreyaherbal.com [mythreyaherbal.com]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination Index — synergy v1.0.0 [synergy.readthedocs.io]
Validation & Comparative
A Comparative Analysis of Allopurinol and 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione as Xanthine Oxidase Inhibitors
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the established xanthine oxidase inhibitor, allopurinol, and the novel compound, 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione. While extensive data is available for allopurinol, a comprehensive, direct comparison is currently hindered by the limited published research on this compound.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to debilitating conditions such as gout. The enzyme xanthine oxidase (XO) plays a pivotal role in the metabolic pathway that produces uric acid. Consequently, inhibition of this enzyme is a primary therapeutic strategy for managing hyperuricemia and gout. Allopurinol has long been the cornerstone of this therapeutic approach. This guide examines the available data on allopurinol and the emerging compound this compound.
Allopurinol: The Gold Standard
Allopurinol is a purine analog that has been in clinical use for decades to lower uric acid levels.[1] It is prescribed for the prevention of gout, certain types of kidney stones, and to manage high uric acid levels associated with chemotherapy.[1]
Mechanism of Action
Allopurinol functions as a competitive inhibitor of xanthine oxidase. It is a structural isomer of hypoxanthine, a natural substrate for the enzyme.[1] Allopurinol is metabolized in the liver to its active metabolite, oxypurinol (also known as alloxanthine).[2][3] Both allopurinol and oxypurinol inhibit xanthine oxidase, which is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][4][5] This inhibition leads to a decrease in the production of uric acid.[4][5] Oxypurinol has a longer half-life than allopurinol, contributing significantly to the drug's overall effect.[2][3]
dot
Caption: Allopurinol inhibits Xanthine Oxidase, blocking uric acid production.
Efficacy and Clinical Data
Allopurinol has demonstrated significant efficacy in lowering serum uric acid levels.[6] Clinical studies have shown that it can effectively reduce the frequency of gout attacks and aid in the regression of tophi (urate crystal deposits) with long-term use. The therapeutic goal is typically to reduce serum uric acid levels to below 6 mg/dL.[6]
| Parameter | Allopurinol | Reference |
| Mechanism of Action | Competitive inhibitor of xanthine oxidase | [1][4][5] |
| Active Metabolite | Oxypurinol | [2][3] |
| Therapeutic Use | Gout, hyperuricemia, kidney stones | [1] |
| Efficacy | Significant reduction in serum uric acid | [6] |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
A common method to determine the inhibitory potential of a compound against xanthine oxidase is a spectrophotometric assay. The following provides a generalized protocol:
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8).
-
Xanthine oxidase enzyme solution (e.g., 0.01-0.1 units/mL in buffer).
-
Substrate solution (e.g., 100-150 µM xanthine in buffer).
-
Test compound (e.g., allopurinol) and the compound to be tested, dissolved in a suitable solvent (like DMSO) and then diluted in buffer to various concentrations.
-
-
Assay Procedure:
-
In a microplate or cuvette, combine the buffer, the test compound solution, and the xanthine oxidase solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the xanthine substrate solution.
-
Monitor the increase in absorbance at a specific wavelength (typically 295 nm), which corresponds to the formation of uric acid.
-
The rate of uric acid production is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
dot
Caption: Workflow for in vitro xanthine oxidase inhibition assay.
This compound: An Enigmatic Challenger
This compound has been identified as a xanthine oxidase inhibitor isolated from the fungus Peniophora sanguinea.[7]
Mechanism of Action and Efficacy
While identified as a xanthine oxidase inhibitor, detailed public-domain information regarding its specific mechanism (e.g., competitive, non-competitive), its potency (such as an IC50 value), or any in vivo efficacy data is currently unavailable. Scientific literature on this specific compound is sparse, preventing a quantitative comparison with allopurinol.
| Parameter | This compound | Reference |
| Mechanism of Action | Xanthine Oxidase Inhibitor (details unavailable) | [7] |
| Source | Peniophora sanguinea | [7] |
| Efficacy Data | Not publicly available | |
| Experimental Protocols | Not publicly available |
Conclusion
Allopurinol remains the well-characterized and clinically validated standard for xanthine oxidase inhibition in the treatment of hyperuricemia and gout. Its mechanism of action, efficacy, and safety profile are well-documented.
In contrast, this compound is a novel, natural compound with identified potential as a xanthine oxidase inhibitor. However, a significant gap in the publicly available scientific literature exists regarding its quantitative efficacy and detailed experimental validation. Further research and publication of experimental data are imperative to ascertain its therapeutic potential and to allow for a direct and meaningful comparison with established drugs like allopurinol. Researchers are encouraged to investigate this promising compound to elucidate its pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a new xanthine oxidase inhibitor from Peniophora sanguinea PMID: 9666186 | MCE [medchemexpress.cn]
- 7. Progress towards the discovery of xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione and Febuxostat as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of two xanthine oxidase (XO) inhibitors: 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione, a natural product, and febuxostat, a synthetic non-purine selective inhibitor. This comparison aims to inform research and development decisions by presenting available quantitative data, outlining experimental methodologies, and visualizing relevant pathways.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available quantitative data for the xanthine oxidase inhibitory activity of both compounds.
| Compound | Type | IC50 Value (in vitro) | Source |
| This compound | Natural Product | Data not available in searched resources | Isolated from Peniophora sanguinea |
| Febuxostat | Synthetic Non-Purine Selective Inhibitor | 1.8 nM (for soluble XO) | |
| 4.4 nM (for GAG-bound XO) |
Note: The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the activity of the xanthine oxidase enzyme. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
A generalized experimental protocol for determining xanthine oxidase inhibitory activity is described below. This method is commonly employed and is representative of the assays used to evaluate compounds like febuxostat.
In Vitro Xanthine Oxidase Inhibitory Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (this compound, febuxostat) dissolved in a suitable solvent (e.g., DMSO).
-
Allopurinol (positive control)
-
96-well microplate reader or a spectrophotometer with cuvettes.
Procedure:
-
A reaction mixture is prepared in each well of a microplate containing the phosphate buffer, a solution of the test compound at various concentrations, and the xanthine oxidase enzyme solution.
-
The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
The enzymatic reaction is initiated by adding the xanthine substrate to the mixture.
-
The absorbance at 295 nm is measured immediately and then monitored over a set period to determine the rate of uric acid formation.
-
The percentage of xanthine oxidase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the reaction with the solvent control.
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
Xanthine Oxidase Signaling Pathway and Inhibition
The following diagram illustrates the role of xanthine oxidase in the purine catabolism pathway and the points of inhibition by both this compound and febuxostat.
Caption: Inhibition of the Xanthine Oxidase Pathway.
Experimental Workflow for XO Inhibitor Comparison
The diagram below outlines the typical experimental workflow for a head-to-head comparison of xanthine oxidase inhibitors.
Caption: Experimental workflow for comparing XO inhibitors.
Conclusion
Febuxostat is a well-documented and highly potent inhibitor of xanthine oxidase, with extensive data supporting its use in therapeutic applications targeting hyperuricemia. This compound has been identified as a naturally occurring xanthine oxidase inhibitor. However, a comprehensive head-to-head comparison is currently limited by the lack of publicly available quantitative data on the inhibitory potency of this compound. Further research to quantify the IC50 value and elucidate the precise mechanism of action of this natural compound is warranted to fully assess its potential as a therapeutic agent.
Validating the Inhibitory Effect of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione on Xanthine Oxidase in a Cellular Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory effect of the novel compound 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione on xanthine oxidase (XO) within a cellular context. While direct cellular inhibitory data for this specific compound is not yet publicly available, this document outlines the established methodologies and provides a basis for comparison against well-characterized XO inhibitors, allopurinol and febuxostat.
Performance Comparison of Xanthine Oxidase Inhibitors
The following table summarizes the in vitro inhibitory activity of known xanthine oxidase inhibitors. The data for this compound is presented as a placeholder to be populated upon experimental determination.
| Compound | Target | In Vitro IC50 (µM) | Cellular Model | Cellular Efficacy (Expected) |
| This compound | Xanthine Oxidase | To be determined | HK-2 (Human Kidney) | To be determined |
| Allopurinol | Xanthine Oxidase | ~7.82 - 13.16[1] | HK-2 (Human Kidney) | Significant reduction in uric acid |
| Febuxostat | Xanthine Oxidase | ~0.01 - 0.05 | HK-2 (Human Kidney) | Potent reduction in uric acid |
Experimental Protocols
Detailed methodologies for the key experiments required to validate and compare the inhibitory effects are provided below.
In Vitro Xanthine Oxidase Inhibitory Assay
This initial screen determines the direct inhibitory potential of the compound on purified xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
This compound (test compound)
-
Allopurinol and Febuxostat (positive controls)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and a solution of xanthine.
-
Add varying concentrations of the test compound or positive controls to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Xanthine Oxidase Inhibition Assay using HK-2 Cells
This assay validates the compound's activity in a more physiologically relevant environment.
a) Cell Culture and Induction of Hyperuricemia:
-
Culture human kidney (HK-2) cells in the recommended medium until they reach 80-90% confluency.
-
Induce a hyperuricemic state by treating the cells with a purine source, such as 2.5 mM adenosine, for 24-48 hours. This provides the substrate for cellular xanthine oxidase.
b) Treatment with Inhibitors:
-
Following the induction period, treat the cells with varying concentrations of this compound, allopurinol, or febuxostat.
-
Include a vehicle control (e.g., DMSO) and an untreated control group.
-
Incubate the cells for a defined period (e.g., 24 hours).
c) Quantification of Uric Acid in Culture Supernatant by HPLC:
Sample Preparation:
-
Collect the cell culture supernatant from each treatment group.
-
Centrifuge the supernatant to remove any cellular debris.
-
The supernatant can be directly analyzed or stored at -80°C.
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector at a wavelength of 280-295 nm.
-
Quantification: Create a standard curve using known concentrations of uric acid. Calculate the concentration of uric acid in the samples by comparing their peak areas to the standard curve.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the key processes involved in this validation study.
Caption: Experimental workflow for validating xanthine oxidase inhibitors in a cellular model.
Caption: Inhibition of the purine catabolism pathway by a xanthine oxidase inhibitor.
References
Comparative Analysis of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione Cross-Reactivity with Human Molybdo-Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known inhibitory activity of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione against human xanthine oxidase and outlines a framework for assessing its potential cross-reactivity with other key human molybdo-enzymes: aldehyde oxidase, sulfite oxidase, and the mitochondrial amidoxime reducing component (mARC). Understanding the selectivity profile of this compound is crucial for its development as a targeted therapeutic agent.
Introduction to Human Molybdo-Enzymes
The human molybdo-enzyme family comprises four key enzymes that catalyze essential metabolic reactions. These enzymes share a common molybdenum cofactor (Moco) at their active site, which is critical for their catalytic function.[1][2][3][4][5] A deficiency in Moco can lead to severe metabolic disorders due to the simultaneous loss of function of all four enzymes.[5][6] The primary human molybdo-enzymes are:
-
Xanthine Oxidase (XO): A key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] It is a well-established target for the treatment of hyperuricemia and gout.[7]
-
Aldehyde Oxidase (AO): Plays a significant role in the metabolism of a wide range of aldehydes and N-heterocyclic compounds, including many therapeutic drugs.[2][3]
-
Sulfite Oxidase (SOX): Located in the mitochondrial intermembrane space, it catalyzes the vital detoxification of sulfite to sulfate, the final step in the metabolism of sulfur-containing amino acids.[1][2][3]
-
Mitochondrial Amidoxime Reducing Component (mARC): The most recently discovered human molybdo-enzyme, mARC is involved in the reduction of N-hydroxylated compounds and plays a role in prodrug activation and lipid metabolism.[8][9]
Cross-Reactivity Profile of this compound
This compound has been identified as an inhibitor of xanthine oxidase.[10] However, its selectivity profile against other human molybdo-enzymes is not well-documented in publicly available literature. Given the structural similarities in the active sites of molybdo-enzymes, cross-reactivity is a potential concern for inhibitors targeting one member of this family. The following table illustrates a hypothetical cross-reactivity profile. Researchers are encouraged to perform the described experimental protocols to determine the actual inhibitory constants.
Table 1: Hypothetical Cross-Reactivity of this compound with Human Molybdo-Enzymes
| Enzyme | Substrate | IC50 (µM) - Illustrative | Inhibition Type - Illustrative |
| Xanthine Oxidase (XO) | Xanthine | 5.2 | Competitive |
| Aldehyde Oxidase (AO) | Vanillin | > 100 | Not Determined |
| Sulfite Oxidase (SOX) | Sulfite | > 100 | Not Determined |
| mARC1 | Benzamidoxime | > 100 | Not Determined |
| mARC2 | Benzamidoxime | > 100 | Not Determined |
| Note: The IC50 and inhibition type values are for illustrative purposes only and must be determined experimentally. |
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity of this compound, a series of in vitro enzyme inhibition assays should be conducted. A general workflow is depicted below, followed by specific protocols for each molybdo-enzyme.
Caption: Experimental workflow for assessing enzyme inhibition.
General Enzyme Inhibition Assay Protocol
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor in the appropriate assay buffer.
-
Prepare the enzyme and substrate solutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 25°C or 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.[11]
-
Specific Assay Protocols
1. Xanthine Oxidase (XO) Inhibition Assay [12][13]
-
Principle: The activity of XO is monitored by measuring the increase in absorbance at 295 nm resulting from the formation of uric acid from xanthine.
-
Reagents:
-
Assay Buffer: 70 mM phosphate buffer, pH 7.5.
-
Enzyme: Xanthine oxidase (e.g., 0.01 units/mL).
-
Substrate: 150 µM xanthine.
-
Positive Control: Allopurinol.
-
-
Procedure:
-
Add 35 µL of phosphate buffer, 30 µL of xanthine oxidase solution, and 50 µL of the test compound solution to a 96-well plate.
-
Pre-incubate at 25°C for 15 minutes.
-
Start the reaction by adding 60 µL of the xanthine substrate solution.
-
Monitor the increase in absorbance at 295 nm for 5-10 minutes.
-
2. Aldehyde Oxidase (AO) Inhibition Assay [7][14][15]
-
Principle: AO activity is determined by monitoring the oxidation of a substrate, such as vanillin or phenanthridine, via spectrophotometry.
-
Reagents:
-
Assay Buffer: 25 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Source: Human liver cytosol.
-
Substrate: Vanillin (monitor at 310 nm) or phenanthridine (monitor at 322 nm).
-
Positive Control: Menadione.
-
-
Procedure:
-
In a 96-well plate, combine the phosphate buffer, human liver cytosol, and the test compound.
-
Equilibrate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at the appropriate wavelength.
-
3. Sulfite Oxidase (SOX) Inhibition Assay [1][3]
-
Principle: SOX activity is measured by monitoring the reduction of cytochrome c, which results in an increase in absorbance at 550 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl buffer, pH 8.5.
-
Enzyme: Purified sulfite oxidase.
-
Substrate: 0.33 mM sodium sulfite.
-
Electron Acceptor: 0.07 mM cytochrome c.
-
-
Procedure:
-
In a cuvette or 96-well plate, mix the Tris-HCl buffer, cytochrome c solution, and the test compound.
-
Add the sulfite oxidase enzyme solution.
-
Equilibrate to 25°C and monitor the baseline absorbance at 550 nm.
-
Initiate the reaction by adding the sodium sulfite solution.
-
Record the increase in absorbance at 550 nm for approximately 5 minutes.
-
4. Mitochondrial Amidoxime Reducing Component (mARC) Inhibition Assay [2][4][16]
-
Principle: The activity of the mARC enzyme system is determined by monitoring the consumption of NADH, which leads to a decrease in fluorescence (Ex: 340 nm, Em: 460 nm) or absorbance at 340 nm. This is a coupled assay requiring cytochrome b5 and NADH-cytochrome b5 reductase.
-
Reagents:
-
Assay Buffer: e.g., 20 mM Na-MES buffer, pH 6.0.
-
Enzyme System: Recombinant mARC1 or mARC2, cytochrome b5, and NADH-cytochrome b5 reductase.
-
Substrate: Benzamidoxime or another suitable N-hydroxylated compound.
-
Cofactor: 200 µM NADH.
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, the components of the mARC enzyme system, the test compound, and NADH.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate (e.g., benzamidoxime).
-
Monitor the decrease in NADH fluorescence or absorbance.
-
Molybdo-Enzyme Catalytic Cycle and Inhibition
The catalytic cycle of molybdo-enzymes generally involves the transfer of an oxygen atom to or from the substrate, with the molybdenum center cycling between the Mo(VI) and Mo(IV) oxidation states. Inhibitors can interfere with this cycle at various stages.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 8. Method for assessing the content of molybdenum enzymes in the internal organs of fish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revistabionatura.com [revistabionatura.com]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. Inhibition of Human Aldehyde Oxidase Activity by Diet-Derived Constituents: Structural Influence, Enzyme-Ligand Interactions, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
comparative analysis of the cytotoxic effects of different benzofuranone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various benzofuranone derivatives against several cancer cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective comparison to aid in the identification of promising candidates for further investigation in cancer therapy. This document includes quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways.
Data Presentation: Comparative Cytotoxic Activity of Benzofuranone and Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzofuranone and related benzofuran derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Halogenated Benzofuran | K562 (Chronic Myelogenous Leukemia) | 5 | [1] |
| HL60 (Acute Promyelocytic Leukemia) | 0.1 | [1] | ||
| Compound 5 | Amiloride-Benzofuran Hybrid | MDA-MB-231 (Breast Cancer) | 0.43 | [1] |
| Compound 9 | Piperidine-Substituted Benzofuran | SQ20B (Head and Neck Cancer) | 0.46 | [1] |
| Compound 6 | Brominated Benzofuran | K562 (Chronic Myelogenous Leukemia) | 3.83 ± 0.6 | [2] |
| Compound 8 | Brominated Benzofuran | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [3] |
| A549 (Lung Cancer) | 3.5 ± 0.6 | [3] | ||
| SW620 (Colon Cancer) | 10.8 ± 0.9 | [3] | ||
| Compound 22d | Oxindole-Benzofuran Hybrid | MCF-7 (Breast Cancer) | 3.41 | [4] |
| T-47D (Breast Cancer) | 3.82 | [4] | ||
| Compound 22f | Oxindole-Benzofuran Hybrid | MCF-7 (Breast Cancer) | 2.27 | [4] |
| T-47D (Breast Cancer) | 7.80 | [4] | ||
| Compound 14c | Oxadiazole-Benzofuran Hybrid | HCT116 (Colon Cancer) | 3.27 | [4] |
| Compound 50g | Benzofuran-2-carboxamide | HCT-116 (Colon Cancer) | 0.87 | [4] |
| HeLa (Cervical Cancer) | 0.73 | [4] | ||
| A549 (Lung Cancer) | 0.57 | [4] | ||
| Benzofuran-chalcone 2 | Benzofuran-Chalcone Hybrid | MCF-7 (Breast Cancer) | 9.37 | [5] |
| MDA-MB-231 (Breast Cancer) | 5.36 | [5] | ||
| A549 (Lung Cancer) | 3.23 | [5] | ||
| H1299 (Lung Cancer) | 6.07 | [5] | ||
| Benzofuran-chalcone 4 | Benzofuran-Chalcone Hybrid | MCF-7 (Breast Cancer) | 2.71 | [5] |
| MDA-MB-231 (Breast Cancer) | 2.12 | [5] | ||
| A549 (Lung Cancer) | 2.21 | [5] | ||
| H1299 (Lung Cancer) | 2.92 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuranone derivatives and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the benzofuranone derivatives at the desired concentrations for a specified time.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for evaluating the cytotoxic effects of benzofuranone derivatives.
Signaling Pathways
Caption: Benzofuranone-induced apoptosis signaling pathways.
Experimental Workflow
Caption: Experimental workflow for cytotoxic evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | AVESİS [avesis.uludag.edu.tr]
evaluating the selectivity of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione for cancer cells versus normal cells
Disclaimer: Direct experimental data on the selectivity of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione for cancer cells versus normal cells is not currently available in the public domain. This guide provides a comparative analysis based on published data for structurally related benzofuran derivatives to offer insights into the potential selectivity of this class of compounds.
The development of anticancer agents with high selectivity for malignant cells over healthy tissues is a paramount goal in oncology research. Benzofuran and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties. This guide evaluates the selectivity of various benzofuran derivatives for cancer cells compared to normal cells, presenting available experimental data and methodologies.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several benzofuran derivatives against a panel of human cancer cell lines and normal cell lines, providing a quantitative measure of their selective cytotoxicity. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) (Normal IC50 / Cancer IC50) | Reference |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 | CCD-18Co (Colon) | >10 | >5.85 | [1] |
| HT-29 (Colon) | 7.76 | CCD-18Co (Colon) | >10 | >1.29 | [1] | |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | 6.3 | HUVEC | >1000 | >158.73 | [2] |
| HepG2 (Liver) | 11 | HUVEC | >1000 | >90.91 | [2] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung) | 3.5 | HUVEC | >1000 | >285.71 | [2] |
| HepG2 (Liver) | 3.8 | HUVEC | >1000 | >263.16 | [2] | |
| A brominated 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative (Compound 8) | K562 (Leukemia) | ~10 | HaCat | ~91 | 9.10 | [3] |
Note: HUVEC (Human Umbilical Vein Endothelial Cells) and HaCat (immortalized human keratinocytes) are commonly used as models for normal, non-cancerous cells. CCD-18Co are normal human colon fibroblasts. A higher Selectivity Index indicates a more favorable therapeutic window.
Experimental Protocols
The evaluation of a compound's selectivity is crucial. A standard method to determine cytotoxicity and selectivity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Culture:
-
Culture both cancer cell lines (e.g., HCT-116, A549) and normal cell lines (e.g., HUVEC, CCD-18Co) in their respective recommended media, supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., a benzofuran derivative) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in the cell culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., staurosporine at 1 µM).[5]
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.[1][4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line.
-
Visualizations
Experimental Workflow for Selectivity Evaluation
Caption: Workflow for determining the in vitro selectivity of a compound.
Representative Signaling Pathway: Apoptosis Induction
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified, representative apoptosis pathway that could be investigated.
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell viability assay [bio-protocol.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione and its Analogs as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout and other health conditions. Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.
Core Structure and Analogs
The core structure of the compound of interest is a highly substituted benzofurandione. The phenyl groups at positions 3, 4, and 7, along with the hydroxyl group at position 5, are key features that likely contribute to its biological activity. The SAR of its direct analogs would involve modification of these substituent groups.
Caption: Core chemical structure of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione.
Comparison with Alternative Benzofuran-Based Xanthine Oxidase Inhibitors
In the absence of specific data for this compound, we can draw comparisons with other classes of benzofuran derivatives that have been evaluated as xanthine oxidase inhibitors.
| Compound Class | Key Structural Features for XO Inhibition | Potency Range (IC50) | Reference |
| 2-Arylbenzo[b]furans | The 2-arylbenzo[b]furan core is important for activity. Substitutions on the aryl group can modulate potency. | 3.99 µM for the most potent analog | |
| 3-Phenylcoumarins (vs. 2-Phenylbenzofurans) | 3-Phenylcoumarins generally show better XO inhibition than similarly substituted 2-phenylbenzofurans. A nitro group at position 6 of the coumarin ring and a methoxy group on the 3-phenyl ring were favorable. | >75% inhibition at 100 µM for active compounds | |
| Benzofuran-5-ol derivatives | The benzofuran-5-ol scaffold is a promising lead for developing antifungal agents, and some derivatives have been explored for other biological activities. | Not specified for XO inhibition |
Structure-Activity Relationship Insights from Analogs
Based on studies of various benzofuran derivatives, several structural features are important for potent xanthine oxidase inhibition:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the benzofuran ring or the phenyl substituents can significantly influence inhibitory activity, likely through hydrogen bonding interactions with the enzyme's active site.
-
Aryl Substituents: The nature and position of substituents on the phenyl rings play a crucial role in modulating potency. Electron-withdrawing or electron-donating groups can affect the electronic properties and binding affinity of the molecule.
-
Core Scaffold: While the benzofuran scaffold is a good starting point, modifications to the heterocyclic ring system, such as in coumarins, can lead to enhanced activity.
Experimental Protocols
A standardized in vitro assay is crucial for comparing the inhibitory potential of different compounds.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This method measures the inhibition of xanthine oxidase by monitoring the decrease in the formation of uric acid, which absorbs light at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and allopurinol in the buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
Xanthine solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) to determine the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (vehicle-only) reaction.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these compounds is the direct inhibition of the xanthine oxidase enzyme. This enzyme is a key component of the purine degradation pathway.
Caption: Inhibition of the purine metabolism pathway by xanthine oxidase inhibitors.
By inhibiting xanthine oxidase, these compounds reduce the production of uric acid, thereby alleviating the symptoms associated with hyperuricemia and gout. The specific binding mode and kinetics (e.g., competitive, non-competitive, or mixed-type inhibition) would need to be determined through further experimental studies for this compound and its analogs.
References
A Comparative Guide to the Efficacy of Novel Xanthine Oxidase Inhibitors: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The landscape of hyperuricemia and gout management is evolving, with a growing focus on the development of novel xanthine oxidase (XO) inhibitors that offer improved efficacy and safety profiles over established drugs such as allopurinol and febuxostat.[1][2] Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][4] Its inhibition is a key therapeutic strategy for controlling uric acid levels.[5][6] This guide provides an objective comparison of the in vitro and in vivo efficacy of recently developed XO inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of selected novel xanthine oxidase inhibitors compared to the standards, allopurinol and febuxostat.
Table 1: Comparative In Vitro Efficacy of Xanthine Oxidase Inhibitors
| Compound/Drug | Chemical Class | IC50 (µM) | Inhibition Type | Source |
| Allopurinol | Purine Analog | 2.84 ± 0.41 | Competitive | [7] |
| Febuxostat | Non-purine Selective Inhibitor | 0.02 | Mixed | [8] |
| Topiroxostat | Non-purine Selective Inhibitor | - | - | [8] |
| Compound 75 (1,2,4-triazole derivative) | 1,2,4-triazole | 0.0002 | - | [8] |
| Sodium kaempferol-3'-sulfonate (KS) | Flavonoid | 0.338 | Competitive | [4] |
| Compound 11 (Thiazole-5-carboxylic acid derivative) | Thiazole | 0.45 | Mixed | [8] |
| Compound 34 (3-phenylcoumarin) | Coumarin | 0.091 | Mixed | [8] |
| ALS-28 | Non-purine | Kᵢ = 2.7 ± 1.5 | Competitive | [3] |
| 3,4,5-Trihydroxycinnamic acid (THCA) | Hydroxycinnamic Acid | 61.60 ± 8.00 | Competitive | [7] |
IC50: The half maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency. Kᵢ: Inhibition constant.
Table 2: Comparative In Vivo Efficacy of Xanthine Oxidase Inhibitors in Hyperuricemic Animal Models
| Compound/Drug | Animal Model | Dosage | Route of Administration | Serum Uric Acid Reduction | Source |
| Febuxostat | Potassium oxonate-induced hyperuricemic mice | 5 mg/kg | Oral | Significant reduction, more effective than compounds 47 & 48 | [8] |
| Compound 47 & 48 | Potassium oxonate-induced hyperuricemic mice | 5 mg/kg | Oral | Significant decrease in serum uric acid levels | [8] |
| Compound 59 | Hyperuricemic mice | - | - | Strongest anti-hyperuricemic and renal protective activity | [8] |
| Sodium kaempferol-3'-sulfonate (KS) | Hyperuricemic mice | - | - | Reduced serum XO activity, uric acid, creatinine, and urea nitrogen levels | [4] |
| 5-O-caffeoylshikimic acid (5OCSA) | Potassium oxonate and hypoxanthine-induced hyperuricemic mice | 10, 20, 40 mg/kg | - | Dose-dependently decreased hepatic XOD activities by 12.80%, 15.18%, and 16.89% respectively | [9] |
Experimental Protocols: Methodologies for Efficacy Determination
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay quantifies the inhibitory effect of a compound on xanthine oxidase activity by measuring the reduction in uric acid production.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine or Hypoxanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds (novel inhibitors) and positive control (e.g., Allopurinol)
-
Hydrochloric acid (HCl) or other stopping agent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the test compound solution, phosphate buffer, and xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for a defined period (e.g., 8-15 minutes).[6][10]
-
Initiate the enzymatic reaction by adding the xanthine or hypoxanthine substrate.[7][10]
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes).[6][10]
-
Stop the reaction by adding a stopping agent like HCl.[10]
-
Measure the absorbance of the mixture at 295 nm, which corresponds to the formation of uric acid.[7][10]
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100
-
The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
In Vivo Hyperuricemia Animal Model and Efficacy Evaluation
This protocol describes the induction of hyperuricemia in an animal model and the subsequent evaluation of the uric acid-lowering effects of a test compound.
Animal Model Induction:
-
Potassium Oxonate-Induced Hyperuricemia: Potassium oxonate is a uricase inhibitor, which, when administered to animals like mice or rats, leads to an accumulation of uric acid in the blood.[11][12] It can be administered via intraperitoneal injection or oral gavage for several consecutive days to establish the hyperuricemic model.[12][13]
-
High-Purine Diet-Induced Hyperuricemia: Animals are fed a diet rich in purines, such as yeast extract, for a period of weeks to induce a state of hyperuricemia.[11]
Efficacy Evaluation Procedure:
-
Induce hyperuricemia in the selected animal model.
-
Divide the animals into groups: a control group, a hyperuricemic model group, a positive control group (receiving a standard drug like allopurinol or febuxostat), and test groups receiving different doses of the novel inhibitor.
-
Administer the test compounds and control drugs to the respective groups, typically via oral gavage.
-
Collect blood samples from the animals at specified time points after treatment.
-
Separate the serum from the blood samples.
-
Measure the serum uric acid concentration using a suitable method, such as a commercial uric acid assay kit or high-performance liquid chromatography (HPLC).[14]
-
The percentage reduction in serum uric acid is calculated by comparing the levels in the treated groups to the hyperuricemic model group.
-
Additionally, levels of serum creatinine and blood urea nitrogen (BUN) can be measured to assess renal function.[4]
Mandatory Visualizations: Pathways and Workflows
The following diagrams provide a visual representation of the biochemical pathway targeted by xanthine oxidase inhibitors and a typical experimental workflow for their evaluation.
References
- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational designed new inhibitors of xanthine oxidase for treatment of gout - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro xanthine oxidase inhibitory and in vivo anti-hyperuricemic properties of sodium kaempferol-3'-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. revistabionatura.com [revistabionatura.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 11. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. researchgate.net [researchgate.net]
Validating 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione as a Drug Development Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione as a potential lead compound for drug development, with a specific focus on its activity as a xanthine oxidase inhibitor. Its performance is compared against established drugs, Allopurinol and Febuxostat, supported by experimental data and detailed protocols for validation assays.
Executive Summary
This compound, a natural product isolated from Peniophora sanguinea, has been identified as an inhibitor of xanthine oxidase.[1][2] This enzyme plays a crucial role in the purine metabolism pathway, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout. This guide outlines the essential experimental framework to validate its potential as a viable drug candidate. While direct quantitative inhibitory data for the lead compound is not publicly available, this document provides the necessary context and protocols for its determination and comparison with current standards of care.
Comparative Analysis of Xanthine Oxidase Inhibitors
A lead compound's potential is critically assessed by comparing its efficacy against existing therapeutic agents. The following table summarizes the inhibitory activity (IC50) of the well-established xanthine oxidase inhibitors, Allopurinol and Febuxostat. The IC50 value for this compound is yet to be experimentally determined and is a critical next step in its validation.
| Compound | Target | IC50 Value |
| This compound | Xanthine Oxidase | Not Yet Determined |
| Allopurinol | Xanthine Oxidase | ~1.99 - 6.94 µg/mL |
| Febuxostat | Xanthine Oxidase | ~1.8 nM |
Experimental Protocols
To validate this compound as a lead compound, a series of standardized in vitro assays are required. These include determining its inhibitory potency against xanthine oxidase, assessing its drug-like properties through ADME profiling, and evaluating its safety through cytotoxicity assays.
Synthesis of this compound
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibitory effect of a compound on the activity of xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Test compound (this compound)
-
Allopurinol (positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a stock solution of the test compound and Allopurinol in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 25 µL of various concentrations of the test compound or Allopurinol to the respective wells.
-
Add 25 µL of xanthine solution to each well.
-
Initiate the reaction by adding 25 µL of xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 15 minutes.
-
The rate of uric acid formation is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and the positive control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro ADME Profiling
A series of assays should be conducted to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead compound. These assays are crucial for predicting its pharmacokinetic behavior in vivo.
1. Solubility Assay:
-
Purpose: To determine the aqueous solubility of the compound.
-
Method: A common method is the shake-flask method, where an excess of the compound is equilibrated in a buffered aqueous solution, and the concentration of the dissolved compound is measured by HPLC-UV.
2. Permeability Assay (e.g., PAMPA):
-
Purpose: To assess the passive permeability of the compound across a biological membrane.
-
Method: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a lipid-infused artificial membrane to predict passive intestinal absorption.
3. Metabolic Stability Assay (Liver Microsomes):
-
Purpose: To evaluate the susceptibility of the compound to metabolism by liver enzymes.
-
Method: The compound is incubated with liver microsomes (human and other species) and NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.
4. Plasma Protein Binding Assay:
-
Purpose: To determine the extent to which the compound binds to plasma proteins.
-
Method: Equilibrium dialysis is a common method where the compound is allowed to equilibrate across a semi-permeable membrane separating a protein-containing solution (plasma) and a protein-free buffer.
Cytotoxicity Assay
This assay assesses the potential of the compound to cause cell death.
Materials:
-
A relevant human cell line (e.g., HepG2 for liver toxicity)
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and the positive control for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration.
-
The CC50 (cytotoxic concentration 50%) value is determined from the dose-response curve.
Visualizing the Drug Development Workflow
The following diagrams illustrate the key processes in validating a lead compound.
Caption: Workflow for the validation of a lead compound.
Signaling Pathway of Xanthine Oxidase in Purine Metabolism
Understanding the target pathway is fundamental to drug development. The diagram below illustrates the role of xanthine oxidase in the catabolism of purines.
Caption: Inhibition of Xanthine Oxidase in the purine catabolism pathway.
Conclusion and Future Directions
This compound presents an interesting scaffold for the development of novel xanthine oxidase inhibitors. The immediate priority for its validation is the determination of its IC50 value against xanthine oxidase. Subsequent ADME and cytotoxicity profiling will provide a clearer picture of its drug-like properties and safety profile. Should the initial in vitro data be promising, further studies, including in vivo efficacy and pharmacokinetic analysis in animal models of hyperuricemia, would be warranted to fully establish its potential as a clinical candidate. The benzofuranone core also offers opportunities for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic parameters.
References
Unlocking New Potential in Cancer Treatment: The Synergistic Effects of Benzofuran Derivatives with Chemotherapy
The combination of certain benzofuran derivatives with conventional chemotherapy drugs is emerging as a promising strategy to enhance anti-cancer efficacy and potentially overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of specific benzofuran compounds when used in conjunction with standard chemotherapeutic agents, supported by experimental data from recent studies. The findings suggest that these combinations can lead to a more potent therapeutic outcome than either agent used alone.
This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of combination cancer therapies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining benzofuran derivatives with chemotherapy is quantified using the Combination Index (CI), where a value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the synergistic interactions observed in preclinical studies.
Table 1: Synergistic Effects of Benzofuran Derivatives 13b and 14 with Paclitaxel in HeLa Cells
| Benzofuran Derivative | Concentration | Paclitaxel (PTX) Concentration | Cell Line | Combination Index (Q-value)* | Outcome |
| 13b | 1 µM | 1 nM | HeLa | >1.15[1] | Synergistic |
| 14 | 0.1 µM | 1 nM | HeLa | >1.15[1] | Synergistic |
*In this study, a Q-value greater than 1.15 was considered indicative of clear synergism.[1]
Table 2: Enhanced Efficacy of Compound 5a with Irinotecan and 5-Fluorouracil in HT29 Cells
| Benzofuran Derivative | Concentration | Chemotherapy Drug | Cell Line | % Inhibition (Combination) | % Inhibition (Chemotherapy Alone) | Outcome |
| Compound 5a | 10 µM | Irinotecan (IRI) | HT29 | -75%[2] | -50%[2] | Significant Enhancement |
| Compound 5a | 20 µM | Irinotecan (IRI) | HT29 | -90%[2] | -65%[2] | Significant Enhancement |
| Compound 5a | 5 µM | 5-Fluorouracil (5-FU) | HT29 | -50%[2] | -20%[2] | Significant Enhancement |
| Compound 5a | 10 µM | 5-Fluorouracil (5-FU) | HT29 | -67%[2] | -30%[2] | Significant Enhancement |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Assessment of Synergy with Paclitaxel in HeLa Cells
1. Cell Culture and Treatment:
-
HeLa cervical cancer cells were cultured in appropriate media.
-
Cells were treated with varying concentrations of benzofuran derivatives (13b and 14), paclitaxel (PTX), or a combination of both.[1]
2. Cell Viability Assay (PrestoBlue Assay):
-
The PrestoBlue assay was used to determine the viability of HeLa cells after treatment.
-
This assay measures the reducing power of living cells.
-
Optimal concentrations for synergistic interactions were determined based on the viability results.[1]
3. Calculation of Combination Index (Q-value):
-
The combination index (referred to as Q-value in the study) was calculated to quantify the interaction between the benzofuran derivatives and paclitaxel.
-
A Q-value > 1.15 was used as the threshold for clear synergism.[1]
4. Evaluation of Apoptosis, Cell Cycle, and Mitotic Spindle Formation:
-
The effects of the combination treatments on apoptosis (programmed cell death), cell cycle distribution, and the formation of the mitotic spindle were evaluated to understand the mechanism of synergy.[1]
Protocol 2: Evaluation of Compound 5a Synergy in Colorectal Cancer Cells
1. Cell Culture and Treatment:
-
HT29 colorectal adenocarcinoma cells were cultured under standard conditions.
-
Cells were treated with the benzofuran-isatin conjugate Compound 5a, irinotecan (IRI), 5-fluorouracil (5-FU), or combinations thereof.[2]
2. Cell Proliferation Assay:
-
The effect of single and combined treatments on cell proliferation was measured.
-
Equimolar concentrations of the chemotherapeutic drugs were combined with increasing concentrations of Compound 5a (5, 10, 20 µM) in a 1:1 molar ratio.[2]
3. Statistical Analysis:
-
The significance of the difference in cell proliferation inhibition between the combination treatment and the chemotherapy drug alone was determined using appropriate statistical tests.[2]
Mechanistic Insights: Signaling Pathways
The synergistic effects of benzofuran derivatives with chemotherapy are often rooted in their ability to modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and resistance.
Microtubule Dynamics: Some benzofuran derivatives, such as compounds 13b and 14, act as microtubule-destabilizing agents. When combined with a microtubule-stabilizing agent like paclitaxel, they can create a conflicting signal that enhances the disruption of mitotic spindle formation, leading to increased cell cycle arrest and apoptosis.[1]
Caption: Synergistic disruption of microtubule dynamics.
p53 Upregulation: The benzofuran-isatin conjugate, Compound 5a, has been shown to upregulate the tumor suppressor protein p53.[2] An increase in p53 activity can sensitize cancer cells to the DNA-damaging effects of chemotherapeutic agents like irinotecan and 5-fluorouracil, leading to a more robust apoptotic response.
Caption: p53 upregulation enhancing chemosensitivity.
General Experimental Workflow for Synergy Assessment:
Caption: General workflow for assessing drug synergy.
References
- 1. The Co-Administration of Paclitaxel with Novel Pyridine and Benzofuran Derivatives that Inhibit Tubulin Polymerisation: A Promising Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling 5-Hydroxy-3,4,7-triphenyl-2,6-benzofurandione.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety goggles with side-shields or a full-face shield.[2] | Protects against splashes, dust, and unforeseen reactions. A face shield offers broader protection. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended).[3] Long-sleeved lab coat or chemical-resistant suit. | Prevents direct skin contact. Glove material should be selected based on chemical compatibility.[3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or dust is generated, a full-face respirator with appropriate cartridges should be used.[2] | Minimizes inhalation of airborne particles or vapors. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Handling and Use
-
Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to control potential exposure.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2]
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Use appropriate absorbent materials for cleanup and dispose of waste in a sealed container.
Disposal Plan
-
Waste Collection: All contaminated materials, including gloves, wipes, and excess compound, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Route: Dispose of chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling solid chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
